2-Chloro-6-fluoroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFEHCRPLPGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378571 | |
| Record name | 2-Chloro-6-fluoroanisole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53145-38-3 | |
| Record name | 2-Chloro-6-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoroanisole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-fluoroanisole synthesis pathways and mechanisms
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoroanisole for Researchers and Drug Development Professionals
Introduction
This compound is a key chemical intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its disubstituted aromatic structure, featuring both chlorine and fluorine atoms, imparts unique electronic properties and metabolic stability to the molecules it is incorporated into. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers and drug development professionals in selecting the most suitable route for their specific needs.
Synthesis Pathways and Mechanisms
There are several viable synthetic routes to this compound, each with its own set of advantages and disadvantages. The most common pathways include the methylation of 2-chloro-6-fluorophenol, a multi-step industrial process starting from 2,3-dichloronitrobenzene, and a route originating from 2-fluoroaniline.
Pathway 1: Methylation of 2-Chloro-6-fluorophenol
This is a direct and often high-yielding approach, contingent on the availability of the starting material, 2-chloro-6-fluorophenol. The reaction is a classic Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks a methylating agent.
Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 2-chloro-6-fluorophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the ether linkage.
Mechanistic Insights:
-
Etherification: This step is a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces one of the chlorine atoms. The nitro group strongly activates the ring towards nucleophilic attack.
-
Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation or metal/acid combinations.
-
Diazotization and Schiemann-type Reaction: The resulting aniline is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (from HBF4) to introduce the fluorine atom. This is a variation of the Balz-Schiemann reaction.
Experimental Protocol (Condensed from Patent Literature)[2]:
| Step | Key Reagents | Temperature | Yield |
| 1. Etherification | Sodium methoxide, Methanol | 60°C | ~85% |
| 2. Reduction | H₂, Pt/C, Methanol | 40°C | ~96% |
| 3. Diazotization | NaNO₂, HBF₄ | -15°C to 0°C | High |
| 4. Thermal Decomposition | Heat | 120-130°C | ~85% (over 2 steps) |
Step-by-Step Methodology:
-
Etherification: 2,3-Dichloronitrobenzene is reacted with sodium methoxide in methanol at elevated temperatures.
-
Reduction: The resulting 2-chloro-3-methoxynitrobenzene is reduced to 3-chloro-2-methoxyaniline using hydrogen gas and a platinum-on-carbon catalyst in an autoclave.
-
Diazotization: The aniline derivative is treated with sodium nitrite and fluoroboric acid at low temperatures to form the corresponding diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium salt is carefully heated, leading to the elimination of nitrogen gas and boron trifluoride, and the formation of this compound.
-
Purification: The final product is purified by fractional distillation.
Pathway 3: From 2-Fluoroaniline
This route involves the synthesis of the key intermediate, 2-chloro-6-fluoroaniline, which is then converted to the target molecule.
Synthesis of 2-Chloro-6-fluoroaniline:
A patented method describes the synthesis from o-fluoroaniline. [3]This involves a bromination, followed by a chlorination, and finally a debromination.
Conversion to this compound:
The 2-chloro-6-fluoroaniline can be converted to 2-chloro-6-fluorophenol via a Sandmeyer-type reaction, followed by methylation as described in Pathway 1.
Mechanism of the Sandmeyer-type reaction:
The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring. [4]It involves the diazotization of the amine, followed by reaction with a copper(I) salt. For hydroxylation, a variation of the Sandmeyer reaction is used where the diazonium salt is heated in an aqueous acidic solution.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Advantages | Key Disadvantages | Scalability |
| 1. Methylation | 2-Chloro-6-fluorophenol | High yield, direct route | Expensive starting material | Lab to pilot scale |
| 2. Industrial Route | 2,3-Dichloronitrobenzene | Cost-effective starting materials | Multi-step, requires specialized equipment | Industrial scale |
| 3. From 2-Fluoroaniline | 2-Fluoroaniline | Utilizes a more accessible starting material than Pathway 1 | Multi-step, involves Sandmeyer reaction which can have variable yields | Lab to pilot scale |
Characterization of this compound
Accurate characterization of the final product is crucial for its use in further synthetic steps. The following are typical spectroscopic data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. [5]
-
Molecular Ion (M+): m/z = 160
-
Major Fragments: m/z = 145 (M-CH₃), 117 (M-CH₃-CO)
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the key functional groups present in the molecule.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (methyl): ~2950, 2850 cm⁻¹
-
C=C stretching (aromatic): ~1600, 1480 cm⁻¹
-
C-O-C stretching (ether): ~1250, 1050 cm⁻¹
-
C-Cl stretching: ~750 cm⁻¹
-
C-F stretching: ~1200 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a singlet for the methoxy protons (~3.9 ppm) and a complex multiplet for the three aromatic protons.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and one signal for the methoxy carbon. The carbons attached to fluorine and in the ortho and para positions will show C-F coupling.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. [6][7]
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
References
-
MSDS of this compound. (2017). Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021). Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed. (2021). Available at: [Link]
-
Sandmeyer Reaction - ResearchGate. (n.d.). Available at: [Link]
- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents. (n.d.).
-
This compound | C7H6ClFO | CID 2773581 - PubChem. (n.d.). Available at: [Link]
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This compound (C7H6ClFO) - PubChemLite. (n.d.). Available at: [Link]
- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 ... - Google Patents. (n.d.).
-
Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed. (2013). Available at: [Link]
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This compound - ChemBK. (n.d.). Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoroanisole
Foreword: Understanding the Utility of a Halogenated Building Block
To the researchers, medicinal chemists, and process development scientists at the forefront of innovation, the selection of a chemical intermediate is a critical decision. It is not merely about a collection of atoms, but about inherent reactivity, predictable behavior, and the potential locked within its structure. 2-Chloro-6-fluoroanisole (CAS No. 53145-38-3) is one such intermediate. Its value lies not in its complexity, but in its precisely substituted aromatic core, which serves as a foundational scaffold in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.[1][2][3]
The strategic placement of chloro and fluoro groups ortho to the methoxy moiety creates a unique electronic and steric environment. This guide provides a comprehensive analysis of its core physicochemical properties, offering not just the data, but the underlying scientific principles and validated methodologies for their determination. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently verify the identity, purity, and behavior of this critical synthesis intermediate.
Core Physicochemical & Structural Data
This compound is a colorless to yellowish liquid at standard temperature and pressure.[1] Its fundamental properties are summarized below, providing a quantitative snapshot essential for reaction planning, safety assessments, and quality control.
| Property | Value | Source(s) |
| CAS Number | 53145-38-3 | [1] |
| Molecular Formula | C₇H₆ClFO | [1] |
| Molecular Weight | 160.57 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 186.4 °C (at 760 mmHg) | [1] |
| Density | 1.239 g/cm³ (Predicted) | [1] |
| Flash Point | 66.5 °C | [1] |
| Refractive Index | 1.495 | [1] |
| Storage | Room Temperature, Sealed in Dry Conditions |
Note: As the compound is a liquid at ambient temperature, its melting point is below standard room temperature (~20-25°C). Precise cryogenic melting point data is not widely published.
Significance in Chemical Synthesis: A Gateway to Complex Molecules
The primary utility of this compound is as a stable, easily handled precursor to the more reactive 2-chloro-6-fluorophenol. The methoxy group acts as a protecting group for the phenol, which can be readily cleaved under acidic conditions (e.g., using HBr or BBr₃) via a nucleophilic substitution pathway.[4][5] This unmasking of the hydroxyl group is a pivotal step, opening gateways for further functionalization.
A notable industrial application is its use as a key intermediate in the synthesis of the novel herbicide Arylex™.[6] This underscores its relevance and scalability in the production of complex, commercially significant molecules. While its direct lineage to specific pharmaceuticals is less commonly published than its aniline analogue (2-chloro-6-fluoroaniline), the 2-chloro-6-fluorophenyl moiety it generates is a recognized structural motif in medicinal chemistry.[7]
Experimental Methodologies for Physicochemical Characterization
The following protocols represent robust, industry-standard methods for the verification of this compound's key properties.
Density Determination via Digital Density Meter (ASTM D4052)
Expertise & Causality: The determination of density is fundamental for converting mass to volume, crucial for process scale-up and reagent dosing. The oscillating U-tube method, standardized as ASTM D4052, is chosen for its high precision (±0.0001 g/cm³), small sample volume requirement, and speed compared to traditional pycnometry or hydrometer methods.[7] This method directly measures the oscillation frequency of a U-shaped tube filled with the sample, which changes as a function of the sample's mass (and thus density).
Protocol:
-
Instrument Calibration: Calibrate the digital density meter using two certified standards that bracket the expected density of the sample. Typically, dry air and ultrapure water at a known temperature (e.g., 20°C) are used.
-
Temperature Equilibration: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 20°C or 25°C) and allow it to stabilize.
-
Sample Introduction: Using a disposable syringe, draw approximately 1-2 mL of this compound.
-
Injection: Carefully inject the liquid into the measurement cell, ensuring no air bubbles are introduced. The presence of bubbles will cause erroneous, artificially low density readings.[2]
-
Measurement: Allow the reading to stabilize. The instrument will automatically calculate and display the density.
-
Cleaning: Flush the cell with an appropriate solvent (e.g., isopropanol followed by acetone) and dry with a stream of air to prepare for the next sample.
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A Guide to the Spectroscopic Characterization of 2-Chloro-6-fluoroanisole
Introduction: Elucidating the Molecular Signature of a Key Synthetic Intermediate
2-Chloro-6-fluoroanisole (CAS No. 53145-38-3) is a halogenated aromatic ether that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular structure, a benzene ring substituted with chloro, fluoro, and methoxy groups at positions 2, 6, and 1 respectively, dictates its reactivity and suitability for these applications. An unambiguous confirmation of this structure is paramount for quality control, reaction monitoring, and regulatory compliance.
This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple presentation of data. It offers expert interpretation, explains the causal relationships between molecular structure and spectral output, and provides field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H (proton) and ¹³C NMR are essential for confirming the substitution pattern and electronic environment of the aromatic ring. As experimental spectra for this specific compound are not widely published, this section presents a detailed prediction and interpretation based on established substituent effects and data from analogous compounds.[1][2][3][4]
Predicted ¹H NMR Spectrum: Decoding Proton Environments
The ¹H NMR spectrum of this compound is expected to show two distinct regions: the aromatic region (typically 6.5-8.0 ppm) and the aliphatic region for the methoxy group protons.[5] The substituents (-Cl, -F, -OCH₃) exert significant influence on the chemical shifts of the three aromatic protons through inductive and resonance effects.[2] The electron-donating methoxy group tends to shield ortho and para positions (shifting them upfield), while the electronegative halogens deshield nearby protons.
The most notable feature will be the spin-spin coupling between the fluorine atom and the adjacent protons, which provides definitive evidence for their spatial relationship. Typical aromatic proton-proton coupling constants are J(ortho) = 6-10 Hz and J(meta) = 1-3 Hz, while proton-fluorine couplings are often larger and occur over multiple bonds.[6]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 7.25 - 7.40 | Triplet of doublets (td) | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 8.5 Hz | H-4 (para to -OCH₃) |
| ~ 7.00 - 7.15 | Doublet of doublets (dd) | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 1.5 Hz | H-5 (meta to -OCH₃) |
| ~ 6.85 - 7.00 | Doublet of doublets (dd) | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 10.0 Hz | H-3 (meta to -OCH₃) |
| ~ 3.90 | Singlet (s) | - | -OCH₃ |
Interpretation:
-
H-4 (para): This proton is expected to appear as a triplet due to coupling with its two ortho neighbors (H-3 and H-5). The additional coupling to the fluorine atom four bonds away (⁴JHF) may further split this signal into a triplet of doublets.
-
H-3 and H-5: These two protons are chemically non-equivalent. H-3 experiences a strong ortho coupling to fluorine (³JHF), while H-5 has a weaker meta coupling (⁴JHF). Both will appear as doublets from their ortho H-4 neighbor, which are then further split by the fluorine, resulting in two distinct doublets of doublets.
-
-OCH₃ Protons: The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with, thus they will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the directly attached substituents. The carbon atom bonded to fluorine will exhibit a large one-bond coupling (¹JCF), appearing as a doublet, which is a hallmark of fluorinated organic compounds.[7][8]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |
| ~ 158 - 162 | Doublet (d) | C-6 (C-F) |
| ~ 150 - 154 | Doublet (d) | C-2 (C-Cl) |
| ~ 130 - 134 | Singlet (s) | C-4 |
| ~ 125 - 128 | Doublet (d) | C-1 (C-OCH₃) |
| ~ 120 - 124 | Singlet (s) | C-5 |
| ~ 115 - 118 | Doublet (d) | C-3 |
| ~ 56 - 60 | Singlet (s) | -OCH₃ |
Interpretation:
-
C-6 (C-F): This carbon will be the most downfield in the aromatic region due to the high electronegativity of fluorine and will be split into a large doublet by the directly attached fluorine (¹JCF ≈ 240-260 Hz).
-
C-2 (C-Cl): The carbon bearing the chlorine will also be significantly downfield and may show a smaller doublet due to two-bond coupling with fluorine (²JCF).
-
C-1 (C-OCH₃): This carbon is attached to the oxygen and will also be coupled to the fluorine atom (²JCF).
-
Aromatic CH Carbons: The remaining aromatic carbons (C-3, C-4, C-5) will appear at chemical shifts influenced by their position relative to the substituents. C-3 will likely show a noticeable C-F coupling.
-
Methoxy Carbon: The -OCH₃ carbon will appear as a singlet in the aliphatic region, typically between 55-65 ppm.
Experimental Protocol: ¹H and ¹³C NMR Data Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[9][10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[9]
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128-1024) and a relaxation delay (D1) of 2-5 seconds are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[10]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The resulting spectrum is a molecular fingerprint, providing rapid confirmation of the key functional groups present. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring, the C-O ether linkage, and the C-halogen bonds.[12]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1600 - 1580 | Strong | Aromatic C=C Ring Stretch |
| 1500 - 1400 | Strong | Aromatic C=C Ring Stretch |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1100 - 1000 | Strong | C-F Stretch |
| 800 - 600 | Strong | C-Cl Stretch |
Interpretation:
-
C-H Stretching: The presence of peaks just above 3000 cm⁻¹ confirms the C-H bonds on the aromatic ring, while peaks just below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the methoxy group.[13]
-
Aromatic Ring: Strong absorptions in the 1600-1400 cm⁻¹ region are definitive evidence of the benzene ring.
-
Ether Linkage: A very strong and prominent peak around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of an aryl ether, a key feature of the anisole structure.[14]
-
Halogen Bonds: The spectrum will also contain strong absorptions in the lower frequency "fingerprint region" corresponding to the C-F (around 1100-1000 cm⁻¹) and C-Cl (around 800-600 cm⁻¹) stretching vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid and convenient method for analyzing liquid samples without requiring extensive sample preparation.[15]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.[16]
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[17]
-
Acquisition: Lower the pressure arm to ensure good contact between the liquid sample and the crystal. Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Cleaning: After the measurement is complete, raise the pressure arm. Clean the ATR crystal thoroughly by wiping away the sample with a soft tissue soaked in a suitable solvent (e.g., isopropanol), ensuring it is dry before the next measurement.[17]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer valuable structural clues. In EI, high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic charged fragments.[18][19]
Fragmentation Pattern of this compound
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak at m/z 162 with approximately one-third the intensity of the M⁺˙ peak will be observed.
Interpretation of Key Fragments: The primary fragmentation pathways for aryl ethers often involve the loss of the alkyl group from the ether or the loss of a stable neutral molecule like carbon monoxide.[20]
-
m/z 160/162 [M]⁺˙: The molecular ion, confirming the molecular weight.
-
m/z 145/147 [M - CH₃]⁺: This prominent peak results from the loss of a methyl radical (•CH₃) from the methoxy group, a common and favorable fragmentation for anisoles.
-
m/z 117/119 [M - CH₃ - CO]⁺: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 145 ion.
-
m/z 111 [C₆H₃FO]⁺: Loss of a chlorine radical from the molecular ion.
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 160 / 162 | [C₇H₆ClFO]⁺˙ | - |
| 145 / 147 | [C₆H₃ClFO]⁺ | •CH₃ |
| 117 / 119 | [C₅H₃ClF]⁺ | •CH₃, CO |
| 111 | [C₆H₃FO]⁺ | •Cl |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for analyzing a volatile liquid sample via direct insertion or GC-MS.[21][22]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
Sample Introduction:
-
Direct Insertion Probe: Dip the tip of the probe into the dilute solution and allow the solvent to evaporate, leaving a thin film of the analyte.
-
GC-MS: Inject a small volume (e.g., 1 µL) of the dilute solution into the gas chromatograph, which will separate the analyte from the solvent before it enters the ion source.[23]
-
-
Ionization: The sample is introduced into the high-vacuum ion source, where it is vaporized and bombarded with a beam of 70 eV electrons.[24]
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Integrated Spectroscopic Analysis and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the this compound structure.
The diagram below illustrates how the different spectroscopic data points correlate with specific features of the molecular structure.
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Reactivity and electronic effects of 2-Chloro-6-fluoroanisole
An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Chloro-6-fluoroanisole
Abstract
This compound (CFA), with CAS Number 53145-38-3, is a halogenated aromatic compound of significant interest in modern organic synthesis.[1][2][3][4] Its unique substitution pattern—featuring a methoxy group flanked by chloro and fluoro substituents—creates a complex electronic environment that dictates its reactivity. This guide provides a detailed analysis of the electronic effects at play within the molecule, explores its reactivity in key synthetic transformations such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions, and discusses its applications as a versatile intermediate in the pharmaceutical and agrochemical industries.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Molecular Structure and Physicochemical Properties
This compound is a substituted anisole with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol .[2][3] It is typically a colorless to yellowish liquid.[1] The strategic placement of three distinct functional groups on the benzene ring provides multiple reactive handles and a nuanced electronic landscape for synthetic manipulation.
-
IUPAC Name: 1-chloro-3-fluoro-2-methoxybenzene[2]
-
CAS Number: 53145-38-3[2]
-
SMILES: COC1=C(C=CC=C1Cl)F[6]
Analysis of Substituent Electronic Effects
The reactivity of this compound is governed by the interplay of inductive and resonance (mesomeric) effects of its three substituents. Understanding these competing influences is critical for predicting regioselectivity and reaction outcomes.
Individual Substituent Effects
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its strong electron-donating resonance effect (+M or +R), where the oxygen's lone pairs delocalize into the aromatic π-system.[7][8] This resonance donation increases electron density primarily at the ortho and para positions, making the methoxy group a powerful activating and ortho, para-directing group in electrophilic aromatic substitution.[7]
-
Chloro (-Cl) and Fluoro (-F) Groups: As halogens, both chlorine and fluorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).[9][10][11] This effect deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene.[9][12] Concurrently, they possess lone pairs that can be donated to the ring via resonance (+M), which directs electrophilic attack to the ortho and para positions.[9][12] For halogens, the inductive effect generally dominates, leading to overall deactivation, but the resonance effect controls the regioselectivity.[11]
Cumulative Effect on the Aromatic Ring
The combination of these substituents creates a unique electronic profile. The powerful +M effect of the methoxy group is the dominant directing influence. However, the strong -I effects of all three substituents result in an aromatic ring that is, on balance, electron-deficient compared to anisole itself, yet activated at specific positions for certain reaction types.
The diagram below illustrates the push-pull nature of these electronic contributions.
Caption: Dominant electronic effects of substituents in this compound.
Quantitative Analysis: Hammett Constants
Hammett substituent constants (σ) quantify the electronic-donating or -withdrawing nature of substituents. While specific values for a 2,6-disubstituted anisole system are complex, the individual constants for meta and para positions provide a reliable guide.
| Substituent | σ_meta | σ_para | Electronic Character Summary |
| -OCH₃ | +0.12 | -0.27 | -I effect at meta; dominant +M at para[13][14] |
| -Cl | +0.37 | +0.23 | -I effect dominates at both positions[14] |
| -F | +0.34 | +0.06 | Strong -I effect; weak +M at para[14] |
This data confirms that the methoxy group is a strong resonance donor, while the halogens are primarily inductive withdrawers. This electronic tug-of-war is central to the molecule's reactivity.
Key Reactivity and Synthetic Protocols
The functional groups of this compound provide three primary avenues for synthetic transformation: directed ortho-metalation, cross-coupling at the C-Cl bond, and nucleophilic aromatic substitution.
Directed ortho-Metalation (DoM)
The methoxy group is an excellent directed metalation group (DMG), capable of directing strong bases like organolithium reagents to deprotonate an adjacent ortho position.[15][16] This reaction proceeds through the coordination of the lithium atom to the Lewis basic oxygen of the methoxy group, which positions the alkyl base for regioselective proton abstraction.[15]
In this compound, the C3 position is the sole available site ortho to the methoxy DMG. This allows for highly regioselective functionalization. The resulting aryllithium intermediate can be trapped with a wide range of electrophiles.
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Safety, handling, and storage precautions for 2-Chloro-6-fluoroanisole
An In-Depth Technical Guide to the Safe Handling and Storage of 2-Chloro-6-fluoroanisole
For Professionals in Research and Drug Development
Introduction: Understanding this compound
This compound (CAS No: 53145-38-3) is a halogenated aromatic ether, presenting as a colorless to yellowish liquid with a distinct odor.[1] Its molecular structure, featuring chlorine, fluorine, and methoxy substituents on a benzene ring, makes it a highly reactive and versatile intermediate in organic synthesis.[2] Professionals in the pharmaceutical and agrochemical sectors frequently utilize this compound as a critical building block for synthesizing more complex target molecules.[2] However, its reactivity and chemical properties necessitate a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory and manufacturing environment.
This guide provides a comprehensive overview of the safety, handling, and storage precautions for this compound, grounded in authoritative safety data and field-proven practices. It is designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively.
Section 1: Hazard Identification and Risk Profile
A foundational aspect of safe chemical handling is a complete understanding of the potential hazards. This compound is classified as a hazardous substance, and its risk profile is summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Classification
The compound is designated with the signal word "Warning" and is associated with several hazard statements that detail its potential effects on health and safety.[3][4][5]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids | Category 4 | H227: Combustible liquid | None |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data compiled from multiple safety data sheets.[3][4][5][6][7]
Physicochemical Hazards
The primary physicochemical hazard is its combustibility. With a flash point of approximately 66.5°C (151.7°F), this compound is a combustible liquid.[1][7] This means it does not ignite easily at ambient temperatures but will give off sufficient vapors to form an ignitable mixture with air when heated above its flash point. Vapors can form explosive mixtures with air.[8] Therefore, it is critical to keep the compound away from heat, sparks, open flames, and other ignition sources.[5][9]
Health Hazards
The health risks associated with this compound are significant and primarily relate to its irritant and sensitizing properties.
-
Respiratory Irritation : Inhalation of vapors or mists can irritate the respiratory system, leading to symptoms like coughing and shortness of breath.[5][10]
-
Skin Irritation and Sensitization : Direct contact can cause skin irritation, characterized by redness and inflammation.[5] Critically, it is also classified as a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[3][7]
-
Eye Irritation : The compound is a serious eye irritant.[5] Accidental contact can cause significant pain, redness, and potential damage if not promptly and thoroughly flushed.
To date, the long-term toxicological properties have not been thoroughly investigated, and it is not classified as a carcinogen by IARC, NTP, or OSHA.[8][10] However, the absence of data should compel the user to treat the compound with a high degree of caution, minimizing exposure at all times.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls
The first line of defense is always to handle the chemical within a controlled environment.
-
Ventilation : All handling of this compound must be conducted in a well-ventilated area.[11] For laboratory-scale work, a certified chemical fume hood is mandatory to control airborne vapor levels.
-
Process Enclosure : For larger-scale operations, using a closed system or process enclosure is the most effective way to minimize worker exposure.[12]
-
Safety Equipment : Safety showers and eyewash stations must be readily accessible in any area where the compound is handled or stored.[13]
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific task being performed.
-
Eye and Face Protection : Chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are the minimum requirement.[5][10] For tasks with a higher risk of splashing, chemical safety goggles or a full-face shield should be worn.
-
Skin Protection :
-
Gloves : Chemical-impermeable gloves are required.[11] While specific breakthrough time data is not widely available, gloves made of nitrile rubber are generally recommended for halogenated aromatic compounds. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact.[10]
-
Protective Clothing : A lab coat is standard for all laboratory work. For larger quantities or tasks with a high splash potential, chemically resistant aprons or coveralls are necessary.[5]
-
-
Respiratory Protection : Respiratory protection is typically not required when working within an effective chemical fume hood. However, if engineering controls are insufficient, or during emergency situations or large-scale cleanups, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[5][10]
Diagram: PPE Selection Workflow for this compound
Caption: Decision-making process for minor vs. major chemical spills.
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish flames. [10][11]* Specific Hazards : During a fire, thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride. [5][10]Containers may explode when heated. [5]* Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode. [5][11]
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Treatment : All waste material containing this compound must be treated as hazardous waste. It should be disposed of by a licensed professional waste disposal service. [5][10]* Method : Chemical incineration equipped with an afterburner and scrubber is a suitable disposal method. [10]* Containers : Do not reuse empty containers. Contaminated packaging should be disposed of in the same manner as the unused product. [10]* Environmental : Do not allow the product to be released into drains or the environment. [10][11]
Conclusion
This compound is an invaluable intermediate for chemical synthesis, but its hazardous properties demand respect and meticulous handling. By integrating the principles and protocols outlined in this guide—from understanding its GHS classification and implementing robust engineering controls to wearing the correct PPE and being prepared for emergencies—researchers and drug development professionals can effectively mitigate the risks. A culture of safety, built on a foundation of technical knowledge and procedural discipline, is the ultimate assurance of a safe and productive scientific environment.
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A Guide to 2-Chloro-6-fluoroanisole: A Versatile Fluorinated Building Block in Modern Synthesis
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and modified pharmacokinetic profiles. 2-Chloro-6-fluoroanisole has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively functionalized. This guide provides an in-depth exploration of its chemical properties, core reactivity, and synthetic applications, designed for researchers, chemists, and professionals in the field of chemical synthesis.
Introduction: The Strategic Value of this compound
This compound is a halogenated anisole derivative that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its structure is distinguished by the presence of three key functional handles: a methoxy group, a chlorine atom, and a fluorine atom, arranged in a specific 1,2,3-substitution pattern on the benzene ring. This arrangement is not merely incidental; it orchestrates a predictable and powerful reactivity profile that chemists can exploit to build molecular complexity.
The utility of this building block is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a precursor to a wide range of target compounds.[2] Its stability, coupled with its capacity for selective chemical manipulation, makes it an important raw material for multi-step syntheses.[2] This guide will dissect the fundamental principles governing its reactivity and showcase its application through established synthetic protocols.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53145-38-3 | [3][4] |
| Molecular Formula | C₇H₆ClFO | [5][6] |
| Molecular Weight | 160.57 g/mol | [5][6] |
| Appearance | Colorless to yellowish liquid | [5] |
| Boiling Point | 186.4 ± 20.0 °C (Predicted) | [5] |
| Flash Point | 66.5 °C | [5] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in dry, room temperature | [3][5] |
Safety and Handling: this compound is classified as an irritant and may cause skin sensitization.[6] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[7][8] Keep away from heat, sparks, and open flames.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Core Reactivity: A Trio of Synthetic Opportunities
The synthetic utility of this compound is dictated by the interplay of its three functional groups. The methoxy group acts as a powerful ortho-directing group for lithiation, while the halogen atoms provide sites for nucleophilic substitution and cross-coupling reactions.
Caption: Key reactivity pathways for this compound.
Directed ortho-Metalation (DoM)
The most powerful and predictable transformation of this compound is directed ortho-metalation (DoM). The methoxy group serves as an excellent Directing Metalation Group (DMG).[9]
Mechanism of Action:
-
Coordination: The heteroatom (oxygen) of the methoxy group acts as a Lewis base, coordinating to the Lewis acidic lithium atom of an organolithium base, typically n-butyllithium (n-BuLi).[9][10]
-
Deprotonation: This coordination pre-positions the base, leading to the selective and efficient deprotonation of the nearest (ortho) proton at the C3 position. This process forms a highly reactive aryllithium intermediate.[9]
-
Electrophilic Quench: The resulting organolithium species can be trapped with a wide variety of electrophiles (E⁺), installing a new functional group exclusively at the C3 position.
This methodology provides a reliable route to 1,2,3,4-tetrasubstituted aromatic rings, a motif that is challenging to access through classical electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing halogen substituents makes the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).[11][12]
Mechanism and Selectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12][13]
-
Addition: A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The rate-determining step is typically this initial attack, as it temporarily disrupts the ring's aromaticity.[14]
-
Elimination: The leaving group is expelled, restoring aromaticity and forming the final substituted product.[14]
In this compound, both chlorine and fluorine can act as leaving groups. While fluorine is more electronegative, the C-Cl bond is generally weaker and more polarizable, often making chloride the preferred leaving group in SNAr reactions, though specific reaction conditions can influence selectivity. The presence of the second halogen and the methoxy group influences the regioselectivity of the nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound can serve as a handle for various palladium- or copper-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Examples include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[15][16]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
These reactions typically show high selectivity for the C-Cl bond over the much stronger C-F bond, allowing the fluorine atom to be retained in the final product for its beneficial electronic properties.
Synthetic Application: Preparation of a Key Pharmaceutical Intermediate
A prime example of this compound's utility is in the synthesis of precursors for biologically active molecules. The following protocol outlines a representative DoM reaction, a foundational step in many synthetic routes.
Experimental Protocol: ortho-Formylation of this compound
This protocol describes the directed ortho-lithiation of this compound followed by quenching with N,N-dimethylformamide (DMF) to yield 2-chloro-6-fluoro-3-methoxybenzaldehyde.
Caption: Experimental workflow for the ortho-formylation of this compound.
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Syringes for liquid transfer.
-
Dry ice/acetone bath.
-
Standard laboratory glassware for workup and purification.
-
Reagents: this compound, anhydrous tetrahydrofuran (THF), n-butyllithium (solution in hexanes), N,N-dimethylformamide (DMF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, magnesium sulfate.
Step-by-Step Methodology:
-
Setup: Assemble the flame-dried three-neck flask under a positive pressure of dry nitrogen.
-
Reagent Addition: Charge the flask with this compound (1.0 eq) and anhydrous THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the solution.
-
Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired aldehyde.
Self-Validation: The progress of the lithiation and the subsequent quench can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of quenched aliquots, providing an in-process check for reaction completion.
Conclusion
This compound stands out as a powerful and enabling building block in organic synthesis. Its well-defined reactivity, centered on directed ortho-metalation, nucleophilic aromatic substitution, and cross-coupling, provides chemists with a reliable toolkit for constructing highly functionalized aromatic systems. The ability to selectively manipulate its three distinct functional handles under different conditions underscores its versatility. For professionals in drug development and materials science, mastering the chemistry of this reagent opens the door to novel molecular architectures with potentially enhanced biological or material properties.
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IUPAC name and synonyms for 1-chloro-3-fluoro-2-methoxybenzene
An In-depth Technical Guide to 1-Chloro-3-fluoro-2-methoxybenzene for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 1-chloro-3-fluoro-2-methoxybenzene, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Also known by its common synonym, 2-Chloro-6-fluoroanisole, this molecule serves as a versatile building block for the development of complex organic structures, particularly in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, strategic importance in drug design, a validated synthesis protocol, analytical characterization methods, and essential safety protocols. The content is structured to provide not just data, but also expert insights into the causality behind its utility and application, empowering scientists and drug development professionals to leverage its unique properties effectively.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of reproducible science. 1-Chloro-3-fluoro-2-methoxybenzene is a substituted anisole derivative whose structural uniqueness imparts valuable chemical characteristics. Its formal identifiers and synonyms are consolidated below.
| Identifier | Value |
| IUPAC Name | 1-chloro-3-fluoro-2-methoxybenzene[1] |
| Common Synonyms | This compound[1][2][3], 2-chloro-6-fluorophenyl methyl ether |
| CAS Number | 53145-38-3[1][2][3][4] |
| Molecular Formula | C₇H₆ClFO[1][2][4] |
| Molecular Weight | 160.57 g/mol [1][2][4] |
| InChI Key | QASFEHCRPLPGES-UHFFFAOYSA-N[4] |
| Canonical SMILES | COc1c(F)cccc1Cl[4] |
Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction conditions, and purification strategies. While some sources classify it as a solid, it is more commonly supplied and handled as a liquid at ambient temperatures.[2][4]
| Property | Value | Source |
| Appearance | Colorless to yellowish liquid | [2] |
| Boiling Point | 186.4 ± 20.0 °C (Predicted) | [2] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 66.5 °C | [2] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [2] |
Strategic Importance in Medicinal Chemistry
The utility of 1-chloro-3-fluoro-2-methoxybenzene in drug discovery is not coincidental; it is a direct result of the specific combination and placement of its chloro, fluoro, and methoxy substituents on the aromatic ring. Each group contributes to modulating the molecule's steric, electronic, and pharmacokinetic properties, making it a valuable scaffold. The presence of chlorine and fluorine is particularly significant in modern drug design.[5][6]
-
Fluoro Group (F): The high electronegativity of fluorine can profoundly alter the acidity (pKa) of nearby functional groups and block sites of metabolism, thereby enhancing a drug candidate's metabolic stability and bioavailability.[6]
-
Chloro Group (Cl): Often considered a "magic" substituent in drug discovery, chlorine is a versatile tool for modulating lipophilicity and electronics.[7] It can participate in favorable halogen bonding interactions within protein active sites, enhancing binding affinity and selectivity.[7]
-
Methoxy Group (OCH₃): This group acts as a hydrogen bond acceptor and its conformational preferences can influence the overall topography of a molecule, impacting how it fits into a biological target.[8]
The interplay of these features makes this compound a prized starting material for introducing a synthetically useful, multi-functionalized phenyl ring into target molecules.
Caption: Logical relationship of functional groups to drug discovery potential.
Validated Synthesis Protocol
The most common and reliable synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the methylation of its corresponding phenol, 2-chloro-6-fluorophenol. The protocol described below is a self-validating system, as successful synthesis can be readily confirmed by standard analytical techniques.
Principle and Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). In this case, the nucleophilic phenoxide is generated in situ from 2-chloro-6-fluorophenol using a mild base, potassium carbonate. Iodomethane, a highly reactive methylating agent, serves as the electrophile. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve both the organic starting materials and, to some extent, the inorganic base, facilitating the reaction.
Detailed Step-by-Step Methodology
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
2-chloro-6-fluorophenol (1.0 g, 6.824 mmol)
-
Iodomethane (850 μL, 13.646 mmol, ~2 equivalents)
-
Potassium carbonate (K₂CO₃) (943 mg, 6.824 mmol, 1 equivalent)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Diethyl ether (or Ethyl Acetate)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add a solution of 2-chloro-6-fluorophenol (1.0 g) in anhydrous tetrahydrofuran (10 mL).[3]
-
Addition of Reagents: Sequentially add potassium carbonate (943 mg) followed by iodomethane (850 μL) to the solution.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup - Extraction: Upon completion, transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (50 mL) and shake vigorously.[3]
-
Phase Separation: Allow the layers to separate. Collect the upper organic phase.
-
Washing: Wash the collected organic layer with water (2 x 20 mL) to remove residual potassium salts and THF.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
Product Isolation: The procedure yields this compound as a colorless liquid (expected yield: ~94%).[3]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Verification of the final product's identity and purity is critical. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. The expected spectrum shows a characteristic singlet for the methoxy protons and a complex multiplet pattern for the aromatic protons.
-
¹H NMR (400 MHz, CD₃OD): δ 7.21-7.18 (m, 1H), 7.12-7.01 (m, 2H), 3.91-3.90 (s, 3H, -OCH₃).[3]
-
-
Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups, such as C-O-C stretches for the ether and C-Cl/C-F bonds.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (160.57 g/mol ) and offers insights into fragmentation patterns, further validating the structure.[1]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent. 1-Chloro-3-fluoro-2-methoxybenzene is classified as hazardous.
GHS Hazard Identification
| Pictogram | Signal Word | Hazard Statements |
| Warning [4] | H227: Combustible liquidH302: Harmful if swallowed[4]H315: Causes skin irritationH317: May cause an allergic skin reaction[1]H319: Causes serious eye irritationH335: May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment:
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9][10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
References
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1-[Chloro(fluoro)methyl]-3-fluoro-2-methoxybenzene. PubChem, National Institutes of Health. [Link]
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1-Chloro-2-fluoro-3-methoxybenzene. AbacipharmTech. [Link]
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This compound. ChemBK. [Link]
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This compound | C7H6ClFO | CID 2773581. PubChem, National Institutes of Health. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
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Theoretical studies on the molecular geometry of 2-Chloro-6-fluoroanisole
An In-Depth Technical Guide to the Theoretical-Computational Elucidation of the Molecular Geometry of 2-Chloro-6-fluoroanisole
Authored by: A Senior Application Scientist
Abstract
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its molecular geometry, dictated by the interplay of its substituent groups, is fundamental to its reactivity and intermolecular interactions. This technical guide provides a comprehensive theoretical framework for elucidating the three-dimensional structure of this compound using computational chemistry, with a focus on Density Functional Theory (DFT). We will explore the causal relationships behind methodological choices, present predicted geometric parameters, and discuss the influence of electronic and steric effects on the molecule's conformation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques for the structural analysis of substituted aromatic compounds.
Introduction: The Significance of Molecular Geometry in Substituted Anisoles
Substituted anisoles are prevalent scaffolds in medicinal chemistry and materials science. The spatial arrangement of atoms in these molecules, or their molecular geometry, governs their physical and chemical properties, including their ability to interact with biological targets. The subject of this guide, this compound, possesses a unique substitution pattern on the aromatic ring: a methoxy group (-OCH₃), a chlorine atom, and a fluorine atom. This combination of an electron-donating group (methoxy) and two electron-withdrawing halogens creates a complex electronic environment that significantly influences the geometry of the benzene ring and the orientation of the methoxy group.
Understanding the preferred conformation of this compound is crucial for predicting its reactivity, designing more efficient synthetic routes, and for structure-based drug design where precise knowledge of a ligand's shape is paramount. While experimental techniques like X-ray crystallography provide definitive geometric data, they are contingent on obtaining a suitable crystal. Computational methods, particularly DFT, offer a powerful and accessible alternative for obtaining high-accuracy structural information.[3][4]
This guide will delve into the theoretical considerations and practical steps for modeling the molecular geometry of this compound, providing insights that are broadly applicable to other polysubstituted aromatic systems.
Theoretical Methodology: A Self-Validating Computational Approach
The core of our theoretical investigation lies in Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6] The choice of DFT functional and basis set is critical for achieving a balance between computational cost and accuracy.
Selection of DFT Functional and Basis Set
For halogenated organic molecules, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange is often recommended. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems, providing reliable geometric predictions.[3]
The basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing halogens, it is important to use a basis set that includes polarization and diffuse functions to accurately describe the electron distribution around these electronegative atoms. A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, offering a good compromise between accuracy and computational expense.[7] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, while "(d,p)" signifies the addition of polarization functions.
Computational Workflow
The theoretical determination of the molecular geometry of this compound follows a systematic, self-validating workflow.
Figure 1: A schematic of the computational workflow for determining the molecular geometry and electronic properties of this compound.
Step-by-Step Protocol
-
Initial Structure Generation: A 3D structure of this compound is generated. This can be done using molecular building software from its IUPAC name (1-chloro-3-fluoro-2-methoxybenzene) or SMILES string (COC1=C(C=CC=C1Cl)F).[8][9]
-
Geometry Optimization: A full geometry optimization is performed using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the positions of the atoms to find the lowest energy conformation.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.[4]
-
Data Extraction and Analysis: From the optimized structure, key geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted. Further analysis, such as the calculation of Mulliken atomic charges and the visualization of frontier molecular orbitals (HOMO and LUMO), can provide insights into the molecule's reactivity.
Predicted Molecular Geometry and Discussion
Based on established principles of physical organic chemistry and computational studies of related molecules, we can predict the key geometric features of this compound.
Aromatic Ring Distortion
The substituents on the benzene ring will cause deviations from a perfect hexagonal geometry. The electron-withdrawing chlorine and fluorine atoms will slightly shorten the adjacent C-C bonds within the ring, while the electron-donating methoxy group will have the opposite effect.
Conformation of the Methoxy Group
A critical geometric parameter is the dihedral angle defined by the C(ring)-C(ring)-O-C(methyl) atoms, which describes the orientation of the methoxy group relative to the aromatic ring. Due to steric hindrance from the ortho-substituents (chlorine and fluorine), the methoxy group is expected to be non-planar with the benzene ring. The exact dihedral angle will be a balance between steric repulsion and electronic effects (conjugation of the oxygen lone pairs with the aromatic π-system).
Intramolecular Interactions
The potential for intramolecular interactions, such as weak hydrogen bonds between the methoxy group's methyl hydrogens and the adjacent halogen atoms, could further influence the conformational preference. While these interactions are weak, they can be significant in determining the lowest energy structure. Studies on similar molecules have highlighted the importance of such interactions.[10]
Tabulated Predicted Geometric Parameters
The following table summarizes the predicted geometric parameters for the optimized structure of this compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. (Note: These are theoretical predictions and await experimental verification).
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Cl | ~1.74 |
| C-F | ~1.35 |
| C(ring)-O | ~1.36 |
| O-C(methyl) | ~1.43 |
| C-C (aromatic) | 1.38 - 1.40 |
| Bond Angles (°) ** | |
| C-C-Cl | ~121 |
| C-C-F | ~119 |
| C-C-O | ~124 |
| C-O-C | ~118 |
| Dihedral Angles (°) ** | |
| C-C-O-C | ~ ±90 |
Electronic Properties and Reactivity Insights
The electronic properties of this compound, derived from the DFT calculations, provide valuable insights into its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized on the aromatic ring and the oxygen atom of the methoxy group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atoms bearing the halogen substituents, suggesting these are potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (electron-rich) are expected around the oxygen and halogen atoms, while regions of positive potential (electron-poor) are anticipated around the hydrogen atoms of the methyl group. This information is invaluable for predicting non-covalent interactions and sites of intermolecular bonding.
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Methodological & Application
Application Notes & Protocols: The Strategic Application of 2-Chloro-6-fluoroanisole in the Synthesis of Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-fluoroanisole is a halogenated aromatic compound that has emerged as a pivotal structural motif and versatile intermediate in the landscape of modern pharmaceutical synthesis.[1] Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, imparts a distinct reactivity profile that medicinal chemists can strategically exploit. The electron-withdrawing nature of the halogens activates the aryl ring for certain transformations, while the steric and electronic properties of the ortho-substituents allow for precise molecular modifications.[2] This guide provides an in-depth exploration of the primary applications of this compound, focusing on its role in constructing complex molecular architectures, particularly kinase inhibitor scaffolds. We will dissect the causality behind key synthetic transformations, provide field-proven experimental protocols, and present data-driven insights to empower researchers in their drug discovery endeavors.
The Chemical Rationale: Why this compound?
The utility of this compound (C₇H₆ClFO) as a building block stems from the orchestrated interplay of its functional groups.[2] It is a stable, often colorless to yellowish liquid, that serves as a robust starting material for multi-step syntheses.[2][3]
-
The Chloro Group: This is the primary reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. While aryl chlorides are typically less reactive than bromides or iodides, modern catalyst systems have overcome this challenge, making them cost-effective and readily available coupling partners.[4]
-
The Fluoro Group: The presence of fluorine is a celebrated feature in medicinal chemistry. It can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and modulate the pKa of nearby functional groups.[5][6]
-
The Methoxy Group: This group can be used as a synthetic handle itself, potentially being demethylated to a phenol for further derivatization. It also influences the electronic properties of the aromatic ring.
This combination of features makes this compound an invaluable precursor for generating molecular diversity in drug discovery programs.[1][2]
Caption: Synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8][9]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are common motifs in pharmaceuticals.[10] The reaction of this compound with an arylboronic acid presents challenges due to the lower reactivity of the aryl chloride and steric hindrance from the ortho-substituents.[4] Success hinges on the selection of a highly active catalyst system.
Causality Behind Protocol Choices:
-
Catalyst System: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is critical. These ligands facilitate the oxidative addition of the sterically hindered aryl chloride to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[4]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often employed. It is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, without causing degradation of sensitive functional groups.[4]
-
Solvent and Atmosphere: Anhydrous, degassed solvents are used to prevent side reactions like protodeboronation of the boronic acid and oxidation of the Pd(0) catalyst. Maintaining an inert atmosphere (Argon or Nitrogen) is mandatory.[4]
Caption: General catalytic cycle of Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) and add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and a small amount of degassed water (often a 10:1 solvent:water ratio) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
| Parameter | Recommended Conditions for this compound | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable sources of Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands overcome steric hindrance and low reactivity of Ar-Cl. |
| Base | K₃PO₄, Cs₂CO₃ | Effective for transmetalation; compatible with many functional groups. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Aprotic solvents with water facilitate base dissolution and transmetalation. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the challenging oxidative addition step. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines, which are prevalent in pharmaceuticals, especially kinase inhibitors that interact with the hinge region of the ATP binding pocket.[5][7] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality Behind Protocol Choices:
-
Catalyst System: Similar to the Suzuki coupling, bulky phosphine ligands are essential. Ligands like Josiphos or BrettPhos have shown high efficacy for the amination of challenging aryl chlorides.[11]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.[11]
Sources
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- 5. benchchem.com [benchchem.com]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
Synthetic Strategies for the Functionalization of 2-Chloro-6-fluoroanisole: An Application Guide for Researchers
Introduction: The Versatility of a Halogenated Building Block
2-Chloro-6-fluoroanisole is a key aromatic intermediate whose unique substitution pattern makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] The presence of three distinct functional handles—a chloro group, a fluoro group, and a methoxy group—on the benzene ring provides a rich platform for a variety of chemical transformations. The electronic and steric environment of the ring, dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing, ortho,para-directing halogen atoms, allows for selective derivatization at multiple positions. This guide provides an in-depth exploration of synthetic protocols for the derivatization of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.
Core Synthetic Approaches
The derivatization of this compound can be broadly categorized into three main strategies, each targeting different reactive sites on the molecule:
-
Palladium-Catalyzed Cross-Coupling Reactions: Primarily targeting the carbon-chlorine bond for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Directed Ortho-Lithiation: Utilizing the methoxy group to direct deprotonation and subsequent electrophilic quenching at the C5 position.
-
Electrophilic Aromatic Substitution: Introducing new substituents onto the aromatic ring at positions dictated by the combined directing effects of the existing groups.
This application note will delve into each of these strategies, providing both the theoretical underpinnings and practical, step-by-step protocols.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a chloro substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has made their use routine and efficient.[3]
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron species.[4] For a sterically hindered and electronically deactivated substrate like this compound, the choice of catalyst and ligand is paramount to achieving high yields.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a palladium precursor like Pd(OAc)₂ or a pre-formed catalyst is standard. The critical component is the ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are necessary to facilitate the oxidative addition of the less reactive aryl chloride to the Pd(0) center.[3] These ligands also stabilize the active catalytic species throughout the cycle.
-
Base: A moderately strong base, such as K₃PO₄ or K₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3][5] The choice of base can also influence the stability of the boronic acid.
-
Solvent and Temperature: Anhydrous, degassed solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.[4] Elevated temperatures (80-110 °C) are often required to drive the reaction to completion.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials and Equipment:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp (°C) | Representative Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
Visualization of Suzuki-Miyaura Coupling Workflow:
Sources
Application Note: Quantitative Analysis of 2-Chloro-6-fluoroanisole using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust analytical method for the quantification of 2-Chloro-6-fluoroanisole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Given the compound's volatility and the need for high sensitivity and specificity in complex matrices, a method utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been developed and validated. This document provides a comprehensive guide, from sample preparation to data analysis, and outlines the validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]
Introduction
This compound (CAS: 53145-38-3) is a halogenated aromatic ether with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol .[4][5] Its unique substitution pattern makes it a critical building block in organic synthesis. Accurate quantification of this intermediate is essential for process monitoring, quality control of starting materials, and final product purity assessment in regulated industries.
The inherent volatility of this compound makes Gas Chromatography (GC) an ideal separation technique. When coupled with a Mass Spectrometer (MS), the method provides excellent selectivity and sensitivity, allowing for unambiguous identification and precise quantification even at trace levels. This application note describes a validated HS-SPME-GC-MS method suitable for routine analysis in research and quality control laboratories.
Chemical Structure and Properties:
| Property | Value | Source |
| CAS Number | 53145-38-3 | PubChem[4] |
| Molecular Formula | C₇H₆ClFO | PubChem[4] |
| Molecular Weight | 160.57 g/mol | PubChem[4] |
| Boiling Point | 186.4 ± 20.0 °C (Predicted) | ChemBK |
| Appearance | Colorless to yellowish liquid | ChemBK |
Analytical Method: Principle and Causality
The chosen analytical approach combines the efficiency of headspace extraction with the separating power of GC and the specificity of MS detection.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique ideal for volatile and semi-volatile compounds.[6] The analyte partitions from the sample matrix (e.g., a reaction mixture diluted in a suitable solvent) into the headspace of a sealed vial. A fused silica fiber coated with a stationary phase is exposed to this headspace, where it adsorbs and concentrates the analyte. This pre-concentration step is critical for achieving low detection limits. The choice of fiber coating is crucial; a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is selected here for its high affinity for aromatic and halogenated compounds.[7]
-
Gas Chromatography (GC): After extraction, the fiber is transferred to the hot GC inlet, where the adsorbed this compound is thermally desorbed and swept onto the analytical column by the carrier gas (Helium). The compound is separated from other matrix components based on its boiling point and interaction with the column's stationary phase. A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), provides excellent resolution for this type of analyte.
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS ion source, where it is ionized, typically by Electron Ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z). For quantification, Selected Ion Monitoring (SIM) mode is employed. This involves monitoring only specific, characteristic ions of this compound, which dramatically increases sensitivity and reduces interference from co-eluting matrix components.
}
Workflow for HS-SPME-GC-MS quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
Solvent: GC-grade Methanol or Acetonitrile (for stock and working solutions)
-
Deionized Water: For sample matrix simulation if required
-
Sodium Chloride (NaCl): ACS grade, for salting-out effect
-
SPME Fibers: 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) or similar
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation and Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity in SIM mode. |
| Autosampler | Gerstel MPS with SPME or equivalent | Ensures precision and automation of the HS-SPME process.[6] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Standard non-polar column providing good peak shape for aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures efficient thermal desorption of the analyte from the SPME fiber. |
| Inlet Mode | Splitless (1 min) | Maximizes transfer of the analyte to the column for trace analysis. |
| Oven Program | 60 °C (hold 2 min), then 15 °C/min to 220 °C (hold 3 min) | Optimized to provide good separation and peak shape in a reasonable runtime. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification.[7] |
| Ions Monitored | Quantifier: m/z 160 (M⁺)Qualifiers: m/z 145, 117 | Based on the NIST mass spectrum of this compound. The molecular ion (M⁺) is typically used for quantification due to its specificity.[4] |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/L) by serial dilution of the stock solution into deionized water or a blank matrix simulant.
-
Sample Preparation:
-
Transfer 10 mL of each standard or sample into a 20 mL headspace vial.
-
Add ~3 g of NaCl to each vial. This "salting-out" effect increases the ionic strength of the aqueous phase, promoting the partitioning of the volatile analyte into the headspace and enhancing extraction efficiency.[7][8]
-
Immediately seal the vial with a cap and septum.
-
HS-SPME and GC-MS Analysis Protocol
-
Incubation: Place the sealed vial in the autosampler tray. Incubate at 70 °C for 15 minutes with agitation to facilitate equilibrium between the sample and the headspace.[7][8]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 70 °C to adsorb the analyte.
-
Desorption: Automatically retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250 °C for 2 minutes.
-
Analysis: Start the GC-MS run according to the parameters in Section 3.2.
-
Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 160) against the concentration of the standards. Determine the concentration of this compound in unknown samples by interpolating their peak areas from this curve.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][2]
}
Key parameters for analytical method validation based on ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and potential impurities. | No significant interfering peaks at the retention time of the analyte. Peak purity should be confirmed. |
| Linearity | Analyze at least five concentrations across the expected range (e.g., 0.1-25 µg/L). | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Spike a blank matrix at three concentration levels (low, medium, high) in triplicate. Calculate percent recovery. | Recovery within 80-120% for each level. |
| Precision | Repeatability (Intra-day): Analyze six replicates of a medium concentration standard on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 15%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N). | S/N ratio of 3:1. |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N). | S/N ratio of 10:1. The LOQ should be confirmed with acceptable precision (%RSD ≤ 20%) and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., oven ramp rate ±10%, inlet temp ±5°C, extraction temp ±5°C) and assess impact on results. | No significant change in results (%RSD should remain within acceptable limits). |
Conclusion
This application note provides a detailed, robust, and reliable HS-SPME-GC-MS method for the quantitative analysis of this compound. The protocol is designed for high sensitivity and specificity, making it suitable for quality control in pharmaceutical and agrochemical development. The comprehensive validation plan, grounded in ICH Q2(R1) guidelines, ensures that the method will produce data of high quality and integrity, meeting stringent regulatory expectations.
References
-
Ratiu, I. A., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A. [Link]
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Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2773581, this compound. [Link]
-
ChemBK. This compound. [Link]
-
MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. [Link]
-
Feng, G., et al. (2015). Headspace-GC-MS/MS Determination of Anisole in Water. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]
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- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caod.oriprobe.com [caod.oriprobe.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and detailed experimental protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 2-chloro-6-fluoroanisole as the aryl halide partner. This substrate presents unique challenges due to the steric hindrance imposed by the ortho-substituents and the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts. The methodologies outlined herein are designed to address these challenges, ensuring high yields and reproducibility for the synthesis of complex biaryl structures, which are crucial intermediates in pharmaceutical and materials science research.
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The Challenge of this compound
The successful coupling of this compound is predicated on overcoming two primary obstacles:
-
Steric Hindrance: The presence of the fluorine and methoxy groups ortho to the chlorine atom creates a sterically congested environment. This bulkiness can significantly impede the initial oxidative addition of the palladium(0) catalyst to the aryl chloride bond, a rate-limiting step in the catalytic cycle for many aryl chlorides.[3]
-
Aryl Chloride Reactivity: The carbon-chlorine bond is stronger and less reactive towards oxidative addition compared to carbon-bromine or carbon-iodine bonds.[4] This necessitates the use of highly active catalyst systems capable of cleaving this inert bond efficiently.
To surmount these challenges, the selection of an appropriate palladium catalyst system, specifically the ligand, is of paramount importance. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting the coupling of sterically hindered and electron-deficient aryl chlorides.[2][5] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The choice of each component in the reaction mixture is critical for the smooth progression of this cycle.
Recommended Reagents and Conditions
The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
| Component | Recommended Reagent/Condition | Rationale and Key Considerations |
| Aryl Halide | This compound | The substrate of interest. Ensure high purity. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | Typically used in a slight excess (1.1-1.5 equivalents) to drive the reaction to completion. The stability of the boronic acid can be a factor; consider using the corresponding pinacol ester for less stable variants. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common and effective palladium sources that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl monophosphine ligands are crucial for activating the C-Cl bond of the sterically hindered substrate.[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | The base is essential for the transmetalation step. K₃PO₄ is a strong base often effective for challenging couplings. K₂CO₃ is a milder and commonly used alternative.[2] |
| Solvent | Toluene, Dioxane, or aq. Ethanol | Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. A mixture of an organic solvent and water can sometimes accelerate the reaction.[2][6] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of the aryl chloride. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Equipment
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 3.0 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Execution
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3.0 mol%).
-
Inerting the System: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation or deactivation. | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Consider a different ligand (e.g., XPhos) or a pre-formed palladium catalyst. |
| Insufficiently strong base. | Switch to a stronger base like Cs₂CO₃ or consider using a different solvent system that may enhance base solubility and reactivity. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure (e.g., freeze-pump-thaw cycles). Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Protodeboronation | Unstable boronic acid. | Use a fresh batch of boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. |
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Tu, J.-L., et al. (2004). Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 69(22), 7779–7782.
- Chen, W.-C., et al. (2018). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd-Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Organic Letters, 20(15), 4437–4441.
- Marion, N., et al. (2006). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- Körner, T., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(1), 174–180.
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875.
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Iqbal, S., et al. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Journal of the Indian Chemical Society, 99(11), 100749.
- Cerný, M. F., & Hocek, M. (2005). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. European Journal of Organic Chemistry, 2005(2), 281–289.
- Bandgar, B. P., & Patil, S. A. (2010). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Tetrahedron Letters, 51(20), 2795–2798.
- Ritter, T., et al. (2015). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Journal of the American Chemical Society, 137(24), 7831–7838.
- Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8966–8978.
- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7074–7080.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Tetrahedron, 58(48), 9633–9695.
- Bei, X., et al. (2003). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 5(25), 4943–4946.
- Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube.
- Baudoin, O. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
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- 5. researchgate.net [researchgate.net]
- 6. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
Application Notes and Protocols: Leveraging 2-Chloro-6-fluoroanisole in the Synthesis of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-chloro-6-fluoroanisole as a versatile and strategic building block in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the causality behind experimental choices, offering field-proven insights into its application for creating advanced organic materials, from pharmaceutical intermediates to components for organic electronics.
Introduction: The Strategic Value of this compound
This compound is an aromatic compound distinguished by a unique trifunctional substitution pattern.[1] This arrangement—a methoxy group, a chlorine atom, and a fluorine atom on adjacent carbons—is not a random assortment of functionalities. Instead, it provides a powerful toolkit for regioselective synthesis. The methoxy group serves as a potent ortho-directing group, the chlorine atom acts as a reliable handle for cross-coupling reactions, and the fluorine atom modulates the electronic properties of the molecule. This combination allows for sequential, controlled functionalization, making it an important intermediate for synthesizing complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2]
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to exploiting its synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | PubChem[3] |
| Molar Mass | 160.57 g/mol | PubChem[3] |
| Appearance | Colorless to yellowish liquid | ChemBK[1] |
| Boiling Point | 186.4 ± 20.0 °C (Predicted) | ChemBK[1] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |
| Flash Point | 66.5 °C | ChemBK[1] |
| CAS Number | 53145-38-3 | PubChem[3] |
The reactivity is governed by its substituents:
-
Methoxy Group (-OCH₃): As a strong Lewis basic site, the methoxy group is a powerful Directed Metalation Group (DMG).[4][5] It coordinates with organolithium reagents, facilitating the deprotonation of the adjacent ortho position (C3), enabling highly regioselective functionalization.[4][6]
-
Chloro Group (-Cl): The chlorine atom serves as a leaving group in various transition-metal-catalyzed cross-coupling reactions.[7][8] While aryl chlorides are less reactive than their bromide or iodide counterparts, modern catalyst systems utilizing bulky, electron-rich ligands have made their use highly efficient.[9][10]
-
Fluoro Group (-F): The fluorine atom strongly influences the electronic nature of the aromatic ring through its inductive effect. It can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by strong electron-withdrawing groups.[11][12][13]
Key Synthetic Transformations and Protocols
The strategic placement of functional groups on this compound allows for a suite of high-value synthetic transformations.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is arguably the most powerful strategy for functionalizing the this compound core. The methoxy DMG directs deprotonation exclusively to the C3 position, avoiding the complexities of electrophilic aromatic substitution which would yield mixtures of isomers.[4][5] This reaction, first reported by Henry Gilman and Georg Wittig, provides a direct route to 1,2,3-trisubstituted aromatic compounds.[4][14]
Caption: Experimental workflow for Directed ortho-Metalation.
Protocol 1: ortho-Iodination of this compound
This protocol details the introduction of an iodine atom at the C3 position, creating a valuable intermediate for further cross-coupling reactions.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)
-
Iodine (I₂, 1.2 eq) dissolved in anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. The solution may turn yellow. Stir the mixture at -78 °C for 1 hour.
-
Add the solution of iodine in THF dropwise. The color will dissipate as the iodine is consumed.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before slowly warming to room temperature over 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-iodo-2-chloro-6-fluoroanisole.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, critical for synthesizing biaryl compounds used in pharmaceuticals and OLEDs.[8][15] Due to the lower reactivity of the C-Cl bond, highly active catalyst systems are required.[9] Modern systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol provides a starting point for coupling this compound with an arylboronic acid. Optimization of catalyst, base, and solvent may be required for different coupling partners.[15]
-
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 5:1)
-
-
Procedure:
-
In a dry Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and purge with argon or nitrogen for 15 minutes.[9]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[9]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the biaryl product.
-
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 70-95 | Benchchem[9] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 75-98 | Various[15][16] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 120 | 60-90 | Various[15] |
Applications in the Synthesis of Advanced Materials
The derivatives of this compound are not merely synthetic curiosities; they are precursors to materials with significant real-world applications.
Pharmaceutical Intermediates
The structural motifs accessible from this compound are prevalent in many biologically active compounds. Its utility as a building block is analogous to related compounds like 2-chloro-6-fluoroaniline and 2-chloro-6-fluorobenzaldehyde, which are key intermediates in the synthesis of anti-inflammatory drugs and antibiotics.[17][18][19] For instance, the biaryl structures created via Suzuki coupling are foundational to many modern pharmaceuticals. The strategic functionalization allows medicinal chemists to perform systematic structure-activity relationship (SAR) studies to optimize drug candidates.
Organic Electronics and OLED Materials
Organic Light-Emitting Diodes (OLEDs) are constructed from thin layers of organic materials that transport charge and emit light.[20][21] The performance of these devices—including their efficiency, color, and lifespan—is critically dependent on the molecular structure of these materials.[21]
Fluorinated aromatic compounds, like those derived from this compound, are highly sought after in OLED research. The inclusion of fluorine can:
-
Tune Energy Levels: Lower the HOMO and LUMO energy levels, facilitating better charge injection and transport.
-
Enhance Stability: Increase the thermal and oxidative stability of the material.
-
Promote Favorable Packing: Influence the solid-state morphology of the thin films.
The biaryl and heterobiaryl compounds synthesized via cross-coupling reactions are common cores for host, dopant, and charge-transport materials in OLED devices.[20]
Caption: Key synthetic pathways using this compound.
Conclusion
This compound represents a prime example of a strategically designed building block. Its trifunctional nature provides chemists with orthogonal synthetic handles, enabling the precise and efficient construction of complex molecular architectures. Through key transformations like directed ortho-metalation and palladium-catalyzed cross-coupling, this versatile intermediate opens doors to novel materials with significant potential in drug discovery, organic electronics, and polymer science. The protocols and insights provided herein serve as a robust foundation for researchers aiming to harness the full synthetic power of this valuable compound.
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Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-6-fluoroanisole for Industrial Applications
Introduction: The Strategic Importance of 2-Chloro-6-fluoroanisole
This compound is a key chemical intermediate with significant industrial importance, primarily serving as a crucial building block in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its most notable application is in the production of the novel herbicide Arylex™ (Halauxifen-methyl), a next-generation synthetic auxin herbicide highly effective against a wide range of broadleaf weeds.[3] The precise arrangement of the chloro, fluoro, and methoxy substituents on the aromatic ring imparts unique reactivity and biological activity to the downstream products. Consequently, the development of a scalable, cost-effective, and safe synthesis of this compound is of paramount interest to the chemical industry.
This comprehensive guide provides an in-depth analysis of the most industrially viable synthetic routes to this compound. We will delve into the detailed protocols, the chemical principles underpinning each transformation, and a comparative analysis of the different strategies to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Several synthetic strategies for this compound have been reported, with varying degrees of industrial applicability. The three primary routes discussed in the literature are:
-
Multi-step Synthesis from 2,3-Dichloronitrobenzene: A patented, industrially optimized route involving a sequence of nucleophilic aromatic substitution, reduction, diazotization, and ether cleavage.[3]
-
Methylation of 2-Chloro-6-fluorophenol: A more direct approach, but reliant on the availability and cost of the starting phenol.[3]
-
Chlorination of o-Fluoroanisole: A seemingly straightforward electrophilic aromatic substitution, where regioselectivity is a critical challenge.
The following table provides a comparative overview of these routes based on key industrial metrics.
| Parameter | Route 1: From 2,3-Dichloronitrobenzene | Route 2: Methylation of 2-Chloro-6-fluorophenol | Route 3: Chlorination of o-Fluoroanisole |
| Starting Material Cost & Availability | Low-cost, readily available industrial chemical. | Higher cost and less readily available. | Moderate cost, commercially available. |
| Number of Steps | 5 | 1 | 1 |
| Overall Yield (Typical) | ~65-70% | ~94% | Variable, highly dependent on selectivity. |
| Process Safety Considerations | Involves diazotization (potentially hazardous), but can be managed with modern process controls (e.g., continuous flow).[4][5] | Use of toxic and volatile methylating agents (e.g., methyl iodide, dimethyl sulfate).[3] | Use of corrosive and hazardous chlorinating agents. |
| Scalability | Demonstrated to be suitable for industrial production.[3] | Scalable, but reagent toxicity and cost are limiting factors. | Scalable, but purification from isomeric byproducts can be challenging. |
| Key Advantages | Utilizes inexpensive starting materials; well-defined and optimized for large-scale production. | High-yielding and direct. | Shortest synthetic route. |
| Key Disadvantages | Multi-step process. | High cost of starting material; use of highly toxic reagents. | Poor regioselectivity leading to difficult purification. |
Detailed Protocols and Mechanistic Insights
Route 1: The Industrially Preferred Multi-Step Synthesis from 2,3-Dichloronitrobenzene
This route, detailed in patent CN103787846A, represents a robust and economically viable approach for the large-scale production of this compound.[3] The overall synthetic workflow is depicted below.
Workflow for the multi-step synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution to form 3-Chloro-2-methoxynitrobenzene
-
Principle: This step involves the selective displacement of one chlorine atom from 2,3-dichloronitrobenzene with a methoxy group. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In this case, the chlorine at the 2-position is more activated than the one at the 3-position.
-
Protocol:
-
In a suitable reactor, charge 2,3-dichloronitrobenzene (1.0 eq) and a suitable solvent such as methanol.
-
Add a solution of sodium methoxide (NaOCH₃) in methanol (1.1 - 1.5 eq) dropwise at a controlled temperature, typically between 40-70°C.
-
The reaction is monitored by a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation via the addition of water, followed by filtration and drying.
-
-
Expert Insights: The choice of sodium methoxide as the nucleophile is driven by its ready availability and high reactivity. The temperature is a critical parameter; higher temperatures can lead to the formation of undesired byproducts. An excess of sodium methoxide ensures complete conversion of the starting material.
Step 2: Catalytic Hydrogenation to form 3-Chloro-2-methoxyaniline
-
Principle: This step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice for industrial-scale reductions due to its high efficiency, clean conversion, and the ability to recycle the catalyst.[6][7][8]
-
Protocol:
-
Charge a hydrogenation reactor with 3-chloro-2-methoxynitrobenzene (1.0 eq), a suitable solvent (e.g., methanol or toluene), and a platinum-on-carbon catalyst (Pt/C, typically 0.5-2 mol%).
-
Pressurize the reactor with hydrogen gas (H₂) to a pressure of 1-5 bar.
-
Heat the reaction mixture to 40-60°C with vigorous stirring.
-
The reaction progress is monitored by hydrogen uptake.
-
Once the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude aniline.
-
-
Expert Insights: Platinum-on-carbon is a highly effective catalyst for the hydrogenation of nitroarenes.[3] The reaction is typically carried out at moderate pressures and temperatures to ensure high selectivity and minimize side reactions such as dehalogenation. The catalyst can be recovered and reused, which is a significant economic advantage on an industrial scale.
Step 3: Diazotization to form the Diazonium Salt Intermediate
-
Principle: The aromatic amine is converted to a diazonium salt, a versatile intermediate in organic synthesis. This is achieved by reacting the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid.[5]
-
Protocol:
-
Suspend 3-chloro-2-methoxyaniline (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid (HCl, 2.5-3.0 eq), and cool the mixture to -5 to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water, maintaining the temperature below 5°C.
-
The formation of the diazonium salt is typically rapid. The resulting solution is used directly in the next step.
-
-
Expert Insights: Low temperatures are crucial for the stability of the diazonium salt, as they are prone to decomposition at higher temperatures.[5][9] The use of an excess of acid ensures the complete formation of nitrous acid and maintains the acidity of the medium. For industrial-scale operations, continuous flow reactors are increasingly being used for diazotization reactions to enhance safety by minimizing the accumulation of the potentially explosive diazonium salt.[4][10]
Steps 4 & 5: Conversion to this compound via a Modified Sandmeyer/Balz-Schiemann Reaction and Ether Cleavage
-
Principle: This is the key step where the chloro and fluoro substituents are introduced, and the final product is formed. The diazonium salt is treated with fluoroboric acid (HBF₄), which serves as both the fluoride source (akin to the Balz-Schiemann reaction) and the catalyst for the subsequent cleavage of an ether linkage.[3] The mechanism likely involves the formation of an aryl fluoride diazonium tetrafluoroborate, which upon heating decomposes to the aryl fluoride. Concurrently, the acidic conditions promote the cleavage of one of the methoxy groups.
-
Protocol:
-
To the cold diazonium salt solution from the previous step, add fluoroboric acid (HBF₄, 1.0-1.2 eq).
-
Slowly heat the reaction mixture to 100-150°C. Nitrogen gas will be evolved.
-
The reaction is maintained at this temperature for 2-3 hours.
-
After cooling, the product is isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation.
-
-
Expert Insights: The use of fluoroboric acid in a one-pot procedure for both fluorination and ether cleavage is a novel and efficient aspect of this patented process.[3] The thermal decomposition of the diazonium tetrafluoroborate intermediate is the driving force for the formation of the C-F bond. The high temperature and acidic environment facilitate the cleavage of one of the methoxy groups, likely through protonation of the ether oxygen followed by nucleophilic attack.
Route 2: Methylation of 2-Chloro-6-fluorophenol
This route is a more direct, one-step synthesis, but its industrial viability is heavily dependent on the cost and availability of the starting material, 2-chloro-6-fluorophenol.
Workflow for the methylation of 2-Chloro-6-fluorophenol.
-
Principle: This is a classic Williamson ether synthesis where the phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks a methylating agent.
-
Protocol:
-
In a reactor, dissolve 2-chloro-6-fluorophenol (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.3 eq), dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor for completion (typically 4-8 hours).
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
-
-
Expert Insights: While this route is straightforward and high-yielding (often >90%), the use of highly toxic and carcinogenic methylating agents like dimethyl sulfate and methyl iodide is a significant drawback for industrial-scale production, requiring stringent safety protocols and handling procedures.[3] The cost of 2-chloro-6-fluorophenol is also a major consideration.
Route 3: Chlorination of o-Fluoroanisole
This route appears to be the most direct on paper, but it is plagued by challenges of regioselectivity.
Workflow for the chlorination of o-Fluoroanisole.
-
Principle: This is an electrophilic aromatic substitution reaction. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The interplay of these directing effects determines the regioselectivity of the chlorination.
-
Protocol:
-
Charge a reactor with o-fluoroanisole (1.0 eq) and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add a chlorinating agent, such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or N-chlorosuccinimide (NCS).
-
The reaction is typically carried out at low temperatures to improve selectivity.
-
Upon completion, the reaction is quenched, and the product mixture is worked up.
-
The desired this compound must be separated from other isomers (e.g., 4-chloro-2-fluoroanisole) by fractional distillation or chromatography.
-
-
Expert Insights: The primary challenge of this route is achieving high regioselectivity for the desired isomer. The strong ortho-, para-directing effect of the methoxy group will lead to a mixture of products, with the para-chlorinated isomer often being a significant byproduct. The separation of these closely boiling isomers on an industrial scale can be difficult and costly, making this route less economically attractive despite its directness.
Industrial Scalability and Safety Considerations
When scaling up the synthesis of this compound, several factors must be carefully considered:
-
Process Safety: The multi-step synthesis (Route 1) involves a diazotization step, which requires strict temperature control to prevent the accumulation of unstable diazonium salts.[5] The use of continuous flow reactors can significantly mitigate this risk by minimizing the volume of the hazardous intermediate at any given time.[4][10] Route 2 involves highly toxic and volatile methylating agents, necessitating closed systems and specialized handling protocols.
-
Economic Viability: Route 1 is generally favored for large-scale production due to the low cost of the starting material, 2,3-dichloronitrobenzene.[3] While Route 2 is shorter, the high cost of 2-chloro-6-fluorophenol can make it economically unfeasible for bulk production. The economic viability of Route 3 is hampered by the low yield of the desired product and the high cost of purification.
-
Waste Management: All three routes generate waste streams that must be managed responsibly. The multi-step synthesis produces byproducts from each step, including inorganic salts and organic residues. The methylation and chlorination routes also generate waste that requires appropriate treatment. A comprehensive waste management plan is essential for any industrial-scale chemical process.
Conclusion
The scalable synthesis of this compound is a critical process for the agrochemical and pharmaceutical industries. While several synthetic routes exist, the multi-step synthesis starting from the inexpensive and readily available 2,3-dichloronitrobenzene offers the most practical and economically viable solution for large-scale industrial production. This route, although longer, provides a reliable and optimized pathway to the desired product. The alternative routes, while appearing more direct, are limited by the high cost of starting materials, the use of highly toxic reagents, or poor regioselectivity. For researchers and process chemists, a thorough understanding of the principles and practicalities of each route is essential for making informed decisions in the development and implementation of a scalable synthesis of this important chemical intermediate.
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- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 ...
- Gutmann, B., et al. "Continuous flow technology—a tool for the safe and efficient production of active pharmaceutical ingredients.
- Blaser, H. U., et al. "Selective hydrogenation for fine chemicals: recent trends and new developments." Catalysis of Organic Reactions 95 (2003): 1-17.
- Studer, M., H. U. Blaser, and C. Exner. "Catalytic hydrogenation of functionalized nitroarenes: an update.
- Merz, J. H. "Diazonium Salts and Their Reactions." Chemical Reviews 37.3 (1945): 363-441.
- Wiles, C., and P. Watts. "Continuous flow reactors: a review." Green Chemistry 16.1 (2014): 55-64.
- Erickson, D. R., et al. "Discovery of Arylex™ and Rinskor™ active herbicides." Abstracts of Papers of the American Chemical Society. Vol. 250. 1155 16TH ST, NW, WASHINGTON, DC 20036 USA: AMER CHEMICAL SOC, 2015.
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- Smith, M. B., and J. March. March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons, 2007.
- Balz, G., and G. Schiemann. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft (A and B Series) 60.5 (1927): 1186-1190.
- Sandmeyer, T. "Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen." Berichte der deutschen chemischen Gesellschaft 17.2 (1884): 1633-1635.
- Carey, F. A., and R. J. Sundberg. Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media, 2007.
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A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. (URL: [Link])
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A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - JoVE. (URL: [Link])
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Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
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Application Notes and Protocols for Catalytic Systems in the Functionalization of 2-Chloro-6-fluoroanisole
<_ _>
Abstract
This technical guide provides a comprehensive overview of catalytic systems for the functionalization of 2-chloro-6-fluoroanisole, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The inherent challenges associated with the activation of this sterically hindered and electron-deficient aryl chloride are addressed through a detailed exploration of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, as well as emerging C-H functionalization strategies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth application notes, step-by-step protocols, and a discussion of the underlying mechanistic principles to facilitate the rational design of synthetic routes to complex, functionalized anisole derivatives.
Introduction: The Significance of Functionalized Anisoles
Anisole derivatives are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The strategic introduction of substituents onto the anisole core is a cornerstone of modern drug discovery, enabling the fine-tuning of physicochemical properties and pharmacological activity. This compound, in particular, serves as a versatile precursor for the synthesis of complex molecular architectures. However, its functionalization is not without challenges. The presence of two ortho-substituents creates significant steric hindrance, and the electron-withdrawing nature of the chloro and fluoro groups deactivates the aromatic ring, making it less susceptible to conventional electrophilic substitution and rendering the C-Cl bond more difficult to cleave in cross-coupling reactions.[2]
This guide delves into robust and efficient catalytic methodologies that overcome these hurdles, providing a practical framework for the successful synthesis of diverse this compound derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering a versatile and highly selective approach to molecular construction.[3][4] For a substrate like this compound, the choice of the palladium catalyst, and especially the ancillary ligand, is critical for achieving high efficiency and yields.[5][6][7]
The Catalytic Cycle: A Mechanistic Overview
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that shuttles the palladium between the Pd(0) and Pd(II) oxidation states.[4][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[3][8][9] This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the chloride.[3][4][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[9][10][11] For the sterically hindered and electronically deactivated this compound, the use of highly active catalyst systems is imperative.[2][12]
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are essential.[2] These ligands promote the oxidative addition of the aryl chloride and stabilize the active catalytic species.[5][7]
-
Base: The choice of base is critical for the transmetalation step.[2] Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly employed.[12][13]
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of water, are typically used.[11][12]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 80-90 |
| PEPPSI™-IPr | None | K₃PO₄ | THF | 80 | >90 |
Note: Yields are representative and may vary depending on the specific boronic acid partner and reaction conditions.[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[14][15] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[16]
-
Catalyst System: Similar to Suzuki-Miyaura coupling, the choice of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the amination of aryl chlorides.[17][18] Ligands such as XPhos and RuPhos are often employed.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[17]
-
Inert Atmosphere: The palladium catalyst and the phosphine ligands are sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst degradation.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a robust stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
C-H Functionalization: A Modern Approach to Anisole Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[19] For anisole derivatives, directing group-assisted ortho-C-H activation is a well-established methodology. However, achieving functionalization at other positions, such as meta, remains a significant challenge.
Recent advances have demonstrated that palladium catalysis, in combination with a norbornene mediator, can achieve selective meta-C-H arylation of anisole derivatives.[20][21] This approach offers a novel retrosynthetic disconnection for the synthesis of complex biaryls.
While the direct C-H functionalization of this compound is a developing area, the principles established for other anisole derivatives provide a promising avenue for future research. The ability to selectively functionalize a C-H bond in the presence of a C-Cl bond would offer a significant advantage in synthetic planning.
Conclusion and Future Outlook
The catalytic functionalization of this compound is a critical enabling technology in the synthesis of valuable compounds for the pharmaceutical and agrochemical industries. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig amination, provide reliable and versatile methods for the introduction of carbon and nitrogen substituents. The key to success with this challenging substrate lies in the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand.
The continued development of more active and selective catalysts, along with the exploration of novel C-H functionalization strategies, will undoubtedly expand the synthetic utility of this compound. These advancements will empower chemists to design and execute more efficient and innovative synthetic routes to the next generation of functional molecules.
References
- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Vertex AI Search.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Developing Ligands for Palladium(II)
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett, 23(08), 1181–1186.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2022). RSC Publishing.
- Chung, K. H., So, C. M., Wong, S. M., et al. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Tuning Reactivity and Site Selectivity of Simple Arenes in C–H Activation: Ortho-Arylation of Anisoles via Arene–Metal π-Complex
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
- Buchwald–Hartwig amin
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers (RSC Publishing).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
- Direct ortho Arylation of Anisoles via the Formation of Four-Membered Lithiumcycles/Palladacycles. (n.d.).
- S,O‐Ligand Promoted meta‐C−H Arylation of Anisole Derivatives via Palladium/Norbornene C
- Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand c
- S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene C
- Recent Progresses in the Synthesis of Functionalized Isoxazoles. (n.d.). Request PDF.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI.
- Synthesis of Functionalized 2-Isoxazolines as Three-Dimensional Fragments for Fragment-Based Drug Discovery. (n.d.).
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.).
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (n.d.).
- Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (n.d.). PubMed.
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). ScienceDirect.
- [Novel access to indazoles based on palladium-catalyzed amin
- Cross-Coupling. (n.d.). Sigma-Aldrich.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- This compound. (n.d.). ACUBIOCHEM.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (n.d.). RSC Publishing.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI.
- palladium-catalyzed amination of 2-chloro-1- azaazulene with 2-aminopyridine. (n.d.). J-STAGE.
- This compound. (n.d.). Sigma-Aldrich.
- Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Application Notes and Protocols. (n.d.). Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). World Journal of Advanced Research and Reviews.
- Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. (2021). PubMed Central.
- This compound. (2024). ChemBK.
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- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. fiveable.me [fiveable.me]
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- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 19. mdpi.com [mdpi.com]
- 20. S,O‐Ligand Promoted meta‐C−H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the yield of 2-Chloro-6-fluoroanisole synthesis
An essential intermediate in the pharmaceutical and agrochemical industries, 2-Chloro-6-fluoroanisole is a key building block for various complex molecules.[1][2] Achieving a high yield in its synthesis is critical for cost-effective and efficient production. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address common challenges encountered during its synthesis.
The predominant and most industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of 2,4-dichloro-1-fluorobenzene with sodium methoxide. The fluorine atom and the two chlorine atoms on the benzene ring are electron-withdrawing, which activates the ring for nucleophilic attack, a key principle of SNAr reactions.[3][4][5]
Core Synthesis Pathway
The primary reaction involves the selective substitution of one chlorine atom on the 2,4-dichloro-1-fluorobenzene ring with a methoxy group from sodium methoxide.
Caption: General reaction scheme for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Overall Yield
Q: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A: Low yield is a frequent issue and can be attributed to several factors, from suboptimal reaction conditions to competing side reactions.
Primary Causes & Solutions
-
Insufficient Nucleophilic Attack: The reactivity in an SNAr reaction is highly dependent on the strength of the nucleophile and the electronic properties of the aromatic ring.[5] While activated, the 2,4-dichloro-1-fluorobenzene ring is not as reactive as systems containing strongly electron-withdrawing groups like nitro groups.[4]
-
Solution: Ensure the sodium methoxide is fresh and anhydrous. Moisture will consume the methoxide and introduce water, which is a poor nucleophile in this context. Using a slight excess of sodium methoxide can help drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can promote the formation of byproducts.
-
Solution: The reaction is typically conducted at elevated temperatures, often in the range of 100-150°C.[2] It is crucial to carefully control and monitor the temperature throughout the reaction. An initial optimization experiment varying the temperature in 10°C increments can help determine the sweet spot for your specific setup.
-
-
Inefficient Solvent Choice: The solvent must be able to dissolve the reactants, particularly the sodium methoxide, and be stable at the reaction temperature.
-
Solution: While methanol can be used as both a solvent and a source for the methoxide ion (in the presence of a strong base), aprotic polar solvents like DMSO or DMF can also be effective. In some patented procedures, methanol itself is used as the solvent.[2]
-
-
Use of Catalysts: For challenging SNAr reactions, catalysts can significantly improve reaction rates and yields.
-
Solution 1: Phase-Transfer Catalysis (PTC): If the reaction is run in a biphasic system (e.g., an organic solvent and an aqueous or solid base), a phase-transfer catalyst like a quaternary ammonium salt can be invaluable.[6][7] The PTC helps transport the methoxide anion from its phase into the organic phase where the substrate is, accelerating the reaction.[8][9]
-
Solution 2: Copper Catalysis: Copper catalysts are known to facilitate methoxylation reactions on aryl halides.[10] While not always necessary for this specific transformation, trace amounts of a copper(I) or copper(II) salt could potentially enhance the reaction rate. The mechanism likely involves an oxidative addition/reductive elimination cycle.[11]
-
Data Summary: Optimized Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Temperature | 100 - 150 °C | Balances reaction rate against byproduct formation.[2] |
| NaOCH₃ Molar Ratio | 1.5 - 2.5 equivalents | A slight to moderate excess drives the equilibrium towards the product.[2] |
| Solvent | Methanol, DMSO | Ensures reactants are in the same phase and facilitates the reaction. |
| Reaction Time | 5 - 18 hours | Dependent on temperature and substrate concentration; monitor by GC.[2] |
Problem 2: Formation of Isomeric Impurities
Q: I am observing the formation of an isomeric byproduct along with my desired this compound. How can I improve the regioselectivity?
A: The formation of isomers, specifically 4-Chloro-2-fluoroanisole, is a potential issue due to the two chlorine atoms on the starting material.
Cause & Solutions
-
Lack of Regioselectivity: The fluorine atom at position 1 activates both the ortho (C2) and para (C4) positions for nucleophilic attack. The outcome depends on the relative stability of the negatively charged Meisenheimer complex intermediate formed during the attack at each position.[3][5] The substitution typically favors the C2 position due to the combined electronic effects of the adjacent fluorine and chlorine atoms.
-
Solution 1: Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, though this may come at the cost of a slower reaction rate.
-
Solution 2: Analytical Monitoring: Use Gas Chromatography (GC) to monitor the reaction progress. This will allow you to track the formation of both the desired product and the unwanted isomer. By analyzing samples over time, you can determine the optimal point to stop the reaction to maximize the ratio of the desired product.
-
Problem 3: Reaction Stalls or Fails to Initiate
Q: My reaction is not proceeding, or it starts and then stalls. What troubleshooting steps should I take?
A: A stalled reaction points to a fundamental issue with one of the reagents, the conditions, or the setup.
Caption: Troubleshooting workflow for a stalled synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material? A1: The most common starting material is 2,4-dichloro-1-fluorobenzene.[12][13] It is readily available and provides the correct halogenation pattern for the target molecule.
Q2: Why is sodium methoxide typically used instead of generating it in situ with methanol and NaOH? A2: Sodium methoxide is a significantly stronger nucleophile than methanol and a stronger base than sodium hydroxide in this context. Using pre-formed, anhydrous sodium methoxide ensures a higher concentration of the active nucleophile and avoids the introduction of water, which can lead to side reactions and decrease yield.
Q3: Can this synthesis be performed under atmospheric pressure? A3: Yes. The reaction is typically run at elevated temperatures but does not inherently generate a large volume of gas that would require high-pressure equipment. A reflux condenser is usually sufficient to contain the solvent at its boiling point.
Q4: What is the best method for purifying the final product? A4: Due to the likely presence of unreacted starting material and potential isomers with close boiling points, fractional distillation under reduced pressure is the most effective method for achieving high purity.
Q5: What are the primary safety hazards associated with this synthesis? A5: The main hazards involve handling flammable solvents like methanol and the corrosive solid sodium methoxide.[1] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Detailed Experimental Protocol
This protocol is a representative lab-scale procedure. Researchers should adapt it based on their specific equipment and safety protocols.
Materials:
-
2,4-dichloro-1-fluorobenzene
-
Sodium methoxide (anhydrous)
-
Methanol (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere to prevent moisture from entering the system.
-
Reagent Addition: To the flask, add anhydrous methanol (e.g., 4 mL per gram of starting material). While stirring, slowly add sodium methoxide (e.g., 2.0 equivalents). Allow it to dissolve completely.
-
Substrate Addition: Add 2,4-dichloro-1-fluorobenzene (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, but typically in the 100-120°C range if using a higher boiling co-solvent or sealed tube with methanol) and maintain for 8-12 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture, quench them with a small amount of water, extract with a solvent like ethyl acetate, and analyze by Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium methoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining methanol and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
References
- ChemBK. (2024, April 9). This compound. ChemBK.
- Google Patents. (CN103787846A). Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.
- Wikipedia. (2023).
- Google Patents. (CN105646233A). Preparation process of 2-chloro-6-fluoroaniline.
- Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary ‘Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. J. Chem. Soc. Perkin Trans. II, 461.
- PTC Organics, Inc.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Mandal, K. K.
- Organic Chemistry Frontiers (RSC Publishing). Copper(ii)-catalyzed methoxylation of unactivated (hetero)
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- OpenStax adaptation. (2022). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- Manchester Organics. 2,4-Dichloro-1-fluoro-benzene | 1435-48-9.
- Beilstein Journals. (2021).
- Santa Cruz Biotechnology. 2,4-Dichloro-1-fluorobenzene | CAS 1435-48-9.
Sources
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ijirset.com [ijirset.com]
- 7. spcmc.ac.in [spcmc.ac.in]
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- 10. Copper(ii)-catalyzed methoxylation of unactivated (hetero)aryl C–H bonds using a removable bidentate auxiliary - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Visible-light-mediated copper photocatalysis for organic syntheses [beilstein-journals.org]
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- 13. scbt.com [scbt.com]
Technical Support Center: Purification of Crude 2-Chloro-6-fluoroanisole
Welcome to the Technical Support Center for the purification of 2-chloro-6-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensure the desired reaction outcomes, yield, and final product quality.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude this compound. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.
Understanding the Compound: Properties of this compound
Before delving into purification techniques, it is essential to understand the physicochemical properties of this compound, as these characteristics dictate the most effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | [1][3] |
| Molecular Weight | 160.57 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [1] |
| Boiling Point | 186.4 ± 20.0 °C (Predicted) | [1] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, room temperature conditions | [1][4] |
Section 1: Troubleshooting Purification by Fractional Distillation
Fractional distillation is a primary method for purifying this compound, leveraging differences in boiling points between the target compound and its impurities.
Q1: My final product purity is low after a single distillation. What's going wrong?
A1: Low purity after a single distillation often points to the presence of close-boiling impurities.
-
Causality: The synthesis of this compound can result in isomers (e.g., other chloro-fluoroanisole isomers) or unreacted starting materials that have boiling points very close to the target compound. A simple distillation apparatus may not have sufficient theoretical plates to achieve a clean separation.
-
Troubleshooting Steps:
-
Analyze the Crude Mixture: Before distillation, run a Gas Chromatography (GC) analysis of your crude product to identify the number and relative abundance of impurities. This will inform the required efficiency of your distillation setup.
-
Increase Column Efficiency:
-
Packing Material: Use a more efficient column packing material, such as Vigreux indentations, Raschig rings, or structured packing, to increase the surface area for vapor-liquid equilibrium.
-
Column Length: Increase the length of the fractionating column. A longer column provides more theoretical plates, enhancing separation.
-
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to that collected as distillate) improves separation but slows down the distillation rate. Start with a higher reflux ratio and gradually decrease it as the lower-boiling impurities are removed.
-
Consider Vacuum Distillation: If impurities are high-boiling or if the compound is thermally sensitive, vacuum distillation is recommended. Lowering the pressure reduces the boiling point, which can increase the boiling point differences between your product and high-boiling impurities.
-
Q2: The distillation is proceeding very slowly, or not at all.
A2: A slow or stalled distillation can be due to several factors related to heat input and system pressure.
-
Causality: Insufficient energy input to the distilling flask will result in a slow rate of vaporization. Conversely, excessive heat loss from the column can cause the vapor to condense before it reaches the collection flask.
-
Troubleshooting Steps:
-
Check Heat Source: Ensure your heating mantle or oil bath is set to a temperature sufficiently above the boiling point of the liquid to maintain a steady boil.
-
Insulate the Column: The fractionating column should be well-insulated to prevent premature condensation. Use glass wool or aluminum foil to wrap the column.
-
Verify Condenser Efficiency: Ensure the condenser has a sufficient flow of coolant (water) to effectively condense the vapor.
-
Check for Leaks (Vacuum Distillation): If performing vacuum distillation, ensure all joints are properly sealed and the vacuum pump is pulling a consistent and adequate vacuum. Leaks will cause fluctuations in pressure and hinder distillation.
-
Workflow for Fractional Distillation
Sources
Technical Support Center: Navigating the Challenges of 2-Chloro-6-fluoroanisole in Cross-Coupling Reactions
Welcome to the dedicated support center for researchers, chemists, and process development professionals tackling the unique challenges posed by 2-chloro-6-fluoroanisole in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying chemical principles that govern the reactivity of this challenging substrate. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.
The Challenge: Understanding the Low Reactivity of this compound
This compound presents a formidable challenge in cross-coupling chemistry due to a confluence of steric and electronic factors. The presence of two ortho-substituents (Cl and F) to the methoxy group creates significant steric hindrance around the reactive C-Cl bond. This physically obstructs the approach of the palladium catalyst, making the crucial oxidative addition step of the catalytic cycle kinetically challenging.
Electronically, the situation is complex. The fluorine atom is strongly electron-withdrawing, which can strengthen the C-Cl bond, further impeding its cleavage. Conversely, the methoxy group is electron-donating, which can help to increase the electron density of the aromatic ring, making it more susceptible to oxidative addition. This interplay of opposing electronic effects, combined with the dominant steric hindrance, results in the substrate's characteristically low reactivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: Why are my standard Suzuki coupling conditions failing with this compound?
A1: Standard Suzuki conditions, often employing catalysts like Pd(PPh₃)₄, are typically insufficient for activating the sterically hindered and electronically complex C-Cl bond in this compound. The tetrakis(triphenylphosphine)palladium(0) catalyst is often not robust enough to overcome the high activation energy of the oxidative addition step with this substrate. Success requires a more specialized catalyst system, typically involving bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Q2: What is the "ortho effect" and how does it impact this substrate?
A2: The "ortho effect" refers to the unique influence of substituents at the ortho position on the reactivity of an aromatic ring. In this case, the combined steric bulk of the chloro and fluoro groups physically hinders the approach of the palladium catalyst to the C-Cl bond. This steric repulsion raises the energy of the transition state for oxidative addition, slowing down the reaction rate significantly.
Q3: Should I be concerned about the C-F bond activating instead of the C-Cl bond?
A3: Generally, the C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The C-F bond is one of the strongest single bonds in organic chemistry and its activation typically requires harsh conditions or specialized nickel-based catalytic systems. Under the conditions typically used for C-Cl bond activation, cleavage of the C-F bond is highly unlikely.
Q4: Can I use other cross-coupling reactions besides Suzuki?
A4: Absolutely. While Suzuki-Miyaura coupling is a common choice, other reactions like Buchwald-Hartwig amination, Sonogashira, Negishi, and Kumada couplings can be successfully employed. In some cases, these alternatives may offer advantages. For instance, the more reactive organozinc reagents used in Negishi couplings or Grignard reagents in Kumada couplings can sometimes overcome the kinetic barriers associated with less reactive aryl chlorides.
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section provides a problem-oriented approach to troubleshooting common issues encountered with this compound.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| No or Low Conversion | 1. Inefficient Catalyst System: The Pd(0) catalyst is not active enough to undergo oxidative addition with the sterically hindered C-Cl bond. | Solution: Employ a catalyst system known for activating challenging aryl chlorides. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Rationale: These ligands are not only sterically demanding, which promotes reductive elimination, but also highly electron-donating. This increases the electron density on the palladium center, making it more nucleophilic and thus more reactive in the oxidative addition step with the electron-deficient C-Cl bond. |
| 2. Inappropriate Base: The base may be too weak to facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the coupling partner (in Buchwald-Hartwig or Sonogashira). | Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required. Rationale: A stronger base can more effectively activate the boronic acid in Suzuki couplings, forming a more nucleophilic boronate species that readily undergoes transmetalation. In aminations, a strong base is necessary to deprotonate the amine, forming the palladium-amido complex. | |
| 3. Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | Solution: Increase the reaction temperature, often in the range of 100-120 °C. Microwave irradiation can also be a highly effective method for driving these challenging reactions to completion. Rationale: The Arrhenius equation dictates that reaction rates increase with temperature. For sterically hindered substrates, the activation energy for oxidative addition is high, and thus higher temperatures are often necessary to achieve a reasonable reaction rate. | |
| Dehalogenation (Hydrodehalogenation) | Side reaction competing with coupling: The palladium-hydride species, which can form from various sources in the reaction mixture, can react with the aryl chloride to replace the chlorine with a hydrogen. | Solution: Ensure strictly anhydrous and anaerobic conditions. Use high-purity, degassed solvents and reagents. The choice of a robust ligand that promotes the desired coupling pathway over side reactions is also critical. Rationale: Palladium-hydride species can arise from reactions with trace water or other proton sources. By minimizing these, the formation of these competing reactants is suppressed. Bulky ligands can also sterically disfavor the approach of the palladium-hydride to the aryl chloride. |
| Homocoupling of Coupling Partner | Oxygen contamination or inefficient transmetalation: In Suzuki couplings, boronic acids can homocouple in the presence of oxygen. In Sonogashira couplings, terminal alkynes can undergo Glaser-Hay homocoupling, often catalyzed by copper salts. | Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. For Sonogashira couplings, using a copper-free protocol or minimizing the amount of copper co-catalyst can be beneficial. Rationale: Oxygen can promote the oxidative homocoupling of boronic acids. In Sonogashira reactions, excess copper can lead to the undesired dimerization of the alkyne. |
Visualizing the Solution: The Role of Bulky Ligands
The success of coupling reactions with this compound hinges on the selection of the right ligand for the palladium catalyst. The following diagram illustrates how bulky phosphine ligands facilitate the key steps of the catalytic cycle.
Caption: The catalytic cycle for a generic cross-coupling reaction, highlighting the beneficial role of bulky, electron-rich ligands in both the oxidative addition and reductive elimination steps.
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as robust starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are generalized procedures and will likely require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous, degassed dioxane (0.2 M)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Seal the flask, and evacuate and backfill with argon.
-
Add the degassed dioxane, followed by this compound and then the amine via syringe.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Troubleshooting Workflow
When a reaction with this compound fails, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.
Caption: A decision-making workflow for troubleshooting failed coupling reactions with this compound.
By understanding the inherent challenges of this compound and systematically applying the principles and strategies outlined in this guide, researchers can significantly improve their success rates in forming new carbon-carbon and carbon-heteroatom bonds with this valuable synthetic building block.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
Martín, R., & Buchwald, S. L. (2008). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in Room Temperature. Journal of the American Chemical Society, 129(12), 3844–3845. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 2-Chloro-6-fluoroanisole
Welcome to the technical support resource for the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols to optimize your synthetic outcomes.
Introduction: Understanding the Substrate
This compound is a moderately reactive substrate in nucleophilic aromatic substitution. Its reactivity is governed by a balance of electronic effects: the chloro and fluoro substituents are electron-withdrawing, which activates the ring toward nucleophilic attack, while the methoxy group is electron-donating.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The first step, the nucleophilic attack that disrupts aromaticity, is typically the rate-determining step.[2][4] Optimizing this reaction requires careful consideration of the nucleophile, solvent, base, and temperature.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the SNAr of this compound in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
A1: Low conversion is a frequent issue stemming from several key parameters. A systematic approach to troubleshooting is essential.
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions. Rates are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) compared to protic solvents (e.g., water, methanol).[5][6]
-
Causality: Polar aprotic solvents excel at solvating the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "bare" and highly reactive. Protic solvents, conversely, form a solvent shell around the nucleophile via hydrogen bonding, stabilizing it and increasing the energy required for it to attack the aryl halide.[5][7]
-
Troubleshooting Step: If you are not using a polar aprotic solvent, switch to rigorously dried DMF or DMSO. If you are already using one, ensure it is anhydrous, as water can lead to side reactions and deactivate bases.[8]
-
-
Sub-Optimal Temperature: SNAr reactions on moderately activated substrates like this compound often require thermal energy to overcome the activation barrier of the initial nucleophilic attack.
-
Causality: The formation of the non-aromatic Meisenheimer complex is an energetically unfavorable step.[2][4] Increasing the temperature provides the necessary energy to drive this rate-determining step forward.
-
Troubleshooting Step: If the reaction is sluggish at room temperature, gradually increase the temperature in increments (e.g., 60 °C, 80 °C, 100 °C, 120 °C), monitoring the reaction by TLC or LC-MS at each stage. High-boiling point solvents like DMSO or sulfolane are suitable for high-temperature applications.[8][9]
-
-
Insufficient or Incorrect Base: For neutral nucleophiles like amines, alcohols, or thiols, a base is required to either deprotonate the nucleophile to increase its reactivity or to assist in the elimination of the leaving group from the intermediate complex.
-
Causality: The strength of the base should be matched to the pKa of the nucleophile. A base that is too weak will not generate a sufficient concentration of the active nucleophile.
-
Troubleshooting Step: For amines, a common and effective choice is potassium carbonate (K₂CO₃).[8] For less nucleophilic species like phenols, a stronger base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) may be necessary to generate the corresponding phenoxide in sufficient concentration.[8] Ensure the base is finely powdered and anhydrous for maximum efficacy.
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A2: Side product formation compromises yield and complicates purification. The most common side reactions with this substrate are demethylation and substitution at the fluoro position.
-
Demethylation of the Anisole: At high temperatures, particularly with strong nucleophiles or bases, the methyl ether can be cleaved to form a phenoxide intermediate.
-
Causality: The methyl group of the anisole can itself be subject to nucleophilic attack (an SN2 reaction on the methyl carbon), especially with soft nucleophiles like thiolates or iodide.
-
Troubleshooting Step: Attempt the reaction at the lowest effective temperature. If high temperatures are required for the primary reaction, consider using a less nucleophilic base or protecting the methoxy group if the synthetic route allows.
-
-
Substitution at the Fluoro Position: While the C-Cl bond is weaker than the C-F bond, the high electronegativity of fluorine makes it a powerful activator for nucleophilic attack at the carbon it is attached to.
-
Causality: In the rate-determining step of SNAr (nucleophilic addition), the more electron-withdrawing group provides greater stabilization to the developing negative charge in the Meisenheimer complex.[2] Therefore, fluorine is a better activating group than chlorine. However, chlorine is generally a better leaving group in the second (fast) step. The ultimate regioselectivity depends on the balance of these factors and the specific reaction conditions.
-
Troubleshooting Step: This is often kinetically controlled. Running the reaction at a lower temperature may favor substitution at the chloro position. If the issue persists, it indicates that for your specific nucleophile, the fluoro position is electronically favored, and an alternative synthetic strategy may be needed.
-
Q3: Which leaving group should I expect to be displaced: Chlorine or Fluorine?
A3: In most SNAr reactions, chlorine is the preferred leaving group over fluorine.
-
Mechanistic Rationale: The SNAr mechanism is a two-step process.
-
Addition (Rate-Determining Step): The nucleophile attacks the carbon bearing the leaving group. The rate of this step is enhanced by more electronegative halogens (F > Cl) because they better stabilize the negative charge of the intermediate Meisenheimer complex through induction.[2]
-
Elimination (Fast Step): The leaving group is expelled to restore aromaticity. The rate of this step depends on the carbon-halogen bond strength (C-F > C-Cl) and the stability of the leaving anion. Since the C-Cl bond is weaker and chloride is a more stable anion in many polar aprotic solvents than fluoride, chlorine is a better leaving group.
-
Because the first step is typically rate-limiting, one might expect fluorine to be substituted faster. However, since the C-F bond is so strong, the energy barrier for its cleavage in the second step can sometimes be high enough to influence the overall reaction pathway, leading to the preferential displacement of chlorine. For most practical applications on this substrate, you should target the displacement of the chlorine atom.
Visualization of Key Processes
General SNAr Mechanism
The diagram below illustrates the addition-elimination pathway for the nucleophilic substitution on this compound.
Caption: The two-step addition-elimination SNAr mechanism.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues related to low reaction yield.
Caption: A decision tree for troubleshooting low yield in SNAr reactions.
Data Summary and Starting Protocols
Table 1: Recommended Starting Conditions for Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Recommended Base | Recommended Solvent | Typical Temperature (°C) | Notes |
| Secondary Amines | Morpholine, Piperidine | K₂CO₃ (2.0 eq.) | DMSO or DMF | 80 - 120 | Reactions are generally clean. Ensure base is anhydrous.[8] |
| Primary Amines | Benzylamine | K₂CO₃ (2.0 eq.) | DMSO or DMF | 80 - 120 | Potential for double addition is low due to sterics. |
| Phenols | 4-Methoxyphenol | KOtBu or NaH (1.5 eq.) | DMF or NMP | 100 - 140 | Requires a strong base to form the phenoxide. Strictly anhydrous conditions are critical.[8] |
| Alcohols | Sodium Methoxide | None (use alkoxide salt) | Parent Alcohol or DMSO | 60 - 100 | Using the sodium alkoxide salt directly is most efficient. |
| Thiols | Thiophenol | K₂CO₃ (2.0 eq.) | DMF | 60 - 100 | Thiolates are very potent nucleophiles; reactions are often faster and occur at lower temperatures. |
Experimental Protocol: General Procedure for Amination
This protocol provides a robust starting point for the substitution of the 2-chloro group with a secondary amine.
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq., finely powdered and dried), and the desired amine (1.2 eq.).
-
Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881-2884. [Link]
-
PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]
-
ResearchGate. (2015). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
-
ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. [Link]
-
Khan Academy. (2024). Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes | Chemistry. YouTube. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Troubleshooting guide for the synthesis of 2-Chloro-6-fluoroanisole derivatives
Welcome to the technical support center for the synthesis and derivatization of 2-Chloro-6-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges encountered during the synthesis of this valuable chemical scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Synthesis of the this compound Core
The this compound core is a foundational building block. The most direct and common synthetic route is the methylation of 2-chloro-6-fluorophenol. While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity.
FAQ 1: What is the standard protocol for synthesizing this compound?
The most reliable method is the Williamson ether synthesis, involving the deprotonation of 2-chloro-6-fluorophenol followed by nucleophilic attack on a methylating agent.
Table 1: Recommended Protocol for Methylation of 2-Chloro-6-fluorophenol
| Parameter | Recommendation | Rationale & Comments |
|---|---|---|
| Starting Material | 2-chloro-6-fluorophenol | Ensure high purity (>98%) to avoid side reactions. |
| Base | Potassium Carbonate (K₂CO₃) | A mild, cost-effective base. For difficult reactions, Sodium Hydride (NaH) can be used for irreversible deprotonation, but requires stricter anhydrous conditions. |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I) | Dimethyl sulfate is often more cost-effective for scale-up. Methyl iodide is highly reactive but more expensive and a potent toxin.[1] |
| Solvent | Acetone or Acetonitrile (CH₃CN) | Polar aprotic solvents that effectively dissolve the phenoxide salt and do not interfere with the reaction. |
| Temperature | 50-60 °C (Reflux for Acetone) | Provides sufficient energy for the reaction without significant decomposition. Monitor by TLC or GC until starting material is consumed. |
| Stoichiometry | Phenol:Base:Methylating Agent = 1 : 1.5 : 1.2 | A slight excess of base ensures complete deprotonation, while a slight excess of the methylating agent drives the reaction to completion. |
Troubleshooting Guide 1: Low Yield in Phenol Methylation
Question: My methylation of 2-chloro-6-fluorophenol is resulting in a low yield (<70%) or a stalled reaction. What are the likely causes and how can I fix it?
This is a common issue that typically points to one of three areas: incomplete deprotonation, reagent impurity, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Deprotonation:
-
Causality: The nucleophilicity of the phenoxide is significantly greater than that of the neutral phenol. If deprotonation is incomplete, the reaction rate will be slow. Potassium carbonate is a relatively weak base, and its effectiveness can be hampered by moisture.
-
Solution:
-
Ensure the K₂CO₃ is finely powdered and dried in an oven before use to maximize surface area and remove water.
-
For a more robust, irreversible deprotonation, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent such as THF. This completely converts the phenol to the phenoxide, often leading to a faster and more complete reaction.
-
-
-
Poor Quality Methylating Agent:
-
Causality: Methyl iodide and dimethyl sulfate can degrade over time, especially if exposed to light or moisture. Hydrolysis of dimethyl sulfate, for instance, reduces its effective concentration.
-
Solution: Use a fresh bottle of the methylating agent or purify it before use (e.g., distillation for methyl iodide). Always add the agent to the reaction mixture via syringe to a sealed, inert-atmosphere flask.
-
-
Suboptimal Temperature or Solvent:
-
Causality: The reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction will be sluggish. The solvent must fully solubilize the generated phenoxide salt.
-
Solution: Ensure the reaction is heated to the recommended temperature. If solubility issues are suspected with acetone, switching to a more polar solvent like DMF or acetonitrile may improve the yield, although this will require higher temperatures for removal during workup.
-
Experimental Workflow: Methylation Synthesis
Caption: Workflow for the synthesis of this compound.
Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling
Derivatizing the this compound core often involves cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but the relative inertness of the C-Cl bond presents a significant challenge.
FAQ 2: Is a Suzuki coupling feasible on the C-Cl bond, and what are the critical parameters?
Yes, but it is a demanding reaction. Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often ineffective. Success hinges on using a highly active catalyst system capable of facilitating the oxidative addition step, which is the rate-limiting step for aryl chlorides.[2]
Key Considerations:
-
Ligand Choice: This is the most critical parameter. The steric bulk and electron-donating ability of the phosphine ligand are crucial for promoting the difficult oxidative addition of the C-Cl bond to the Pd(0) center. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required.[2]
-
Base Selection: A strong base is often necessary. While Na₂CO₃ can sometimes work, K₃PO₄ or Cs₂CO₃ are generally more effective as they are less nucleophilic and can facilitate the transmetalation step without promoting catalyst decomposition.[2]
-
Solvent System: Anhydrous, polar aprotic solvents are preferred. Toluene, dioxane, or THF, often with a small amount of water, are commonly used to help dissolve the inorganic base.[2]
Troubleshooting Guide 2: Failed or Low-Yield Suzuki Coupling
Question: My Suzuki coupling of a this compound derivative with an arylboronic acid is not working. I see only starting material and some boronic acid homocoupling (biaryl product). How can I troubleshoot this?
This outcome strongly suggests that the oxidative addition step is failing. The catalyst is likely not active enough to break the C-Cl bond, and instead, side reactions are occurring.
Table 2: Troubleshooting Suzuki-Miyaura Coupling of Aryl Chlorides
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| No Reaction | Ineffective Catalyst System: The Pd(0) center is not electron-rich enough to undergo oxidative addition with the aryl chloride. | Upgrade the Ligand: Switch from simple phosphines (e.g., PPh₃) to a specialized ligand. Good starting points are SPhos , XPhos , or an NHC ligand (e.g., IPr). Use a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ .[2][3] |
| Low Yield | Suboptimal Base/Solvent: The base may not be strong enough or sufficiently soluble to effectively promote transmetalation. | Change Base and Solvent: Switch from K₂CO₃ to anhydrous K₃PO₄. Use a solvent system like Toluene/H₂O or Dioxane/H₂O (typically 10:1 ratio) and ensure thorough degassing to remove oxygen. |
| Boronic Acid Homocoupling | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Improve Degassing: Ensure the reaction mixture is thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation (Loss of Boronic Acid) | Excess Water or Acidity: The boronic acid is being replaced by a proton from the solvent or impurities. | Use Anhydrous Base and Solvent: Ensure all reagents and solvents are as dry as possible. Use a base like K₃PO₄ which is less prone to hydrolysis. |
Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides
Caption: The challenging, rate-limiting oxidative addition step for aryl chlorides.
Section 3: C-N Bond Formation via Buchwald-Hartwig Amination
Similar to Suzuki coupling, the Buchwald-Hartwig amination of this compound derivatives is challenging and requires specialized catalytic systems to form C-N bonds.[4]
Troubleshooting Guide 3: Inefficient Buchwald-Hartwig Amination
Question: I am attempting to couple an amine with my this compound substrate, but the reaction is slow and gives significant side products, including hydrodehalogenation (C-Cl bond replaced by C-H). What is going wrong?
This is a classic problem in Buchwald-Hartwig aminations of aryl chlorides. It points to a mismatch in the rates of the catalytic cycle steps, often caused by an inappropriate choice of base or ligand.
-
Incorrect Base:
-
Causality: The base in a Buchwald-Hartwig reaction has two roles: to deprotonate the amine (or the N-H bond in the palladium complex) and to facilitate the catalytic cycle. Carbonate bases (K₂CO₃, Cs₂CO₃) are often poor choices for aryl chlorides because they are not strong enough to promote the crucial reductive elimination step efficiently. This can lead to the accumulation of palladium hydride species, which cause the unwanted hydrodehalogenation side reaction.[5]
-
Solution: The standard base for amination of aryl chlorides is a strong, non-nucleophilic alkoxide, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) . These bases are strong enough to ensure rapid and efficient turnover.
-
-
Suboptimal Ligand:
-
Causality: Just as with Suzuki couplings, the ligand is critical. The steric and electronic properties of the ligand must promote both the oxidative addition of the C-Cl bond and the final C-N reductive elimination step. An inefficient ligand can stall the catalyst.[6][7]
-
Solution: Use a proven ligand for this transformation. Excellent choices include XPhos , BrettPhos , or other advanced Buchwald-type biarylphosphine ligands. These have been specifically designed to accelerate the key steps in the catalytic cycle for challenging substrates.
-
Section 4: Other Derivatizations and Common Pitfalls
FAQ 4: Can I directly substitute the chloro or fluoro group using a traditional SNAr reaction?
Generally, this is not a viable strategy.
-
Chemical Principle: Nucleophilic Aromatic Substitution (SNAr) requires the aromatic ring to be "electron-poor." This is achieved by having one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[8][9] The methoxy group (-OCH₃) on the this compound ring is a strong electron-donating group, which makes the ring "electron-rich" and deactivates it towards nucleophilic attack. Attempting an SNAr reaction with a nucleophile like an amine or alkoxide will likely result in no reaction.
Troubleshooting Guide 4: Failed ortho-Lithiation Attempts
Question: I am trying to functionalize a C-H position ortho to the methoxy group using an organolithium base (like n-BuLi or LDA) followed by an electrophile, but I am getting a complex mixture of products or complete decomposition. What are the critical control parameters?
Ortho-lithiation is a powerful but sensitive technique. The methoxy group is a potent ortho-directing group, but failure often arises from incorrect temperature control or an unstable lithiated intermediate.[10][11]
Critical Factors:
-
Temperature is Paramount:
-
Causality: The lithiated intermediates of halogenated anisoles can be unstable at elevated temperatures. Temperatures above -60 °C can lead to side reactions, including elimination to form a highly reactive benzyne intermediate, which will then react unselectively with anything in the flask.[10]
-
Solution: The entire sequence—deprotonation and electrophilic trapping—must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath) . Do not allow the reaction to warm up until after the electrophile has been added and has had time to react.
-
-
Choice of Base:
-
Causality: While n-BuLi can work, it is also a potent nucleophile and can sometimes add to the ring or react with your electrophile. A sterically hindered, non-nucleophilic base is often better.
-
Solution: Use Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) .[10][12] These bases are strong enough to deprotonate the ring but are too bulky to act as nucleophiles.
-
-
In-Situ Trapping:
-
Causality: If the lithiated intermediate is particularly unstable, it may decompose even at -78 °C before the electrophile can be added.
-
Solution: Employ an in-situ trapping protocol where the electrophile is present in the flask during the slow addition of the organolithium base. This ensures that the lithiated species is quenched as soon as it is formed.
-
Troubleshooting Logic: Failed ortho-Lithiation
Caption: Decision tree for troubleshooting ortho-lithiation reactions.
References
-
ChemBK. (2024). This compound. Available at: [Link]
- Google Patents. (CN103787846A). Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.
- Google Patents. (CN105646233A). Preparation process of 2-chloro-6-fluoroaniline.
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health (NIH). (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available at: [Link]
-
National Institutes of Health (NIH). (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available at: [Link]
-
Journal of the Chemical Society, Chemical Communications. (1996). A New One-pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Available at: [Link]
-
ResearchGate. (2011). One-Step Preparation of Some 3-Substituted Anisoles. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
ResearchGate. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]
-
ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Available at: [Link]
-
Slideshare. Neucleophilic aromatic substitution. Available at: [Link]
-
C&EN. (2022). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
National Institutes of Health (NIH). (2024). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Available at: [Link]
-
National Institutes of Health (NIH). (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available at: [Link]
Sources
- 1. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Neucleophilic aromatic substitution | PPT [slideshare.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues and degradation pathways of 2-Chloro-6-fluoroanisole
Welcome to the technical support center for 2-Chloro-6-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity and success of your experiments. This document will delve into the stability profile of this compound, potential degradation pathways, and provide practical troubleshooting advice in a comprehensive question-and-answer format.
Section 1: Stability Profile of this compound
This compound (CFA) is a halogenated aromatic ether with a colorless to yellowish appearance.[1] While generally stable under recommended storage conditions, its reactivity is influenced by the presence of the methoxy group and the halogen substituents on the aromatic ring. Understanding its stability is crucial for preventing the formation of impurities that could compromise experimental outcomes.
Key stability considerations include susceptibility to strong acids, potential for oxidation, and sensitivity to light. The hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[2]
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the handling, storage, and use of this compound in your research.
FAQ 1: My previously colorless this compound has developed a yellow tint. What is the likely cause?
Answer:
The development of a yellowish color in this compound is typically indicative of minor degradation, likely due to oxidation. While the compound is relatively stable, prolonged exposure to air (oxygen) and/or light can initiate oxidative processes. The color change is often due to the formation of trace amounts of colored impurities, such as quinone-like species, which can arise from the oxidation of phenolic degradation products.
Causality: The methoxy group on the anisole ring can be susceptible to oxidative demethylation, which would form 2-chloro-6-fluorophenol. Phenols are generally more susceptible to oxidation than their corresponding methyl ethers, and their oxidation products are often colored.
Troubleshooting Protocol:
-
Assess the Extent of Discoloration: A pale yellow color may not significantly impact many synthetic applications, but it is an indicator of impurity formation.
-
Analytical Verification:
-
Acquire a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum of the discolored sample. Look for a new peak corresponding to the mass of 2-chloro-6-fluorophenol (m/z ~146.5).
-
Alternatively, High-Performance Liquid Chromatography (HPLC) with a UV detector can be used to quantify the level of impurities.
-
-
Purification (if necessary): If the impurity level is unacceptable for your application, consider purification by distillation.
-
Preventative Measures:
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use amber glass vials or store in the dark to minimize light exposure.[3]
-
FAQ 2: I am observing an unexpected peak in my GC-MS/HPLC analysis of a reaction mixture containing this compound. What could it be?
Answer:
An unexpected peak in your chromatogram could be a synthesis-related impurity, a degradation product, or a byproduct from your reaction. Based on the chemistry of this compound, the most likely degradation product is 2-chloro-6-fluorophenol .
Potential Impurities and Degradation Products:
| Compound | Origin | Typical Analytical Signature |
| 2-Chloro-6-fluorophenol | Degradation (hydrolysis/demethylation) or Synthesis Impurity | Will have a different retention time than the parent compound. Its mass spectrum will show a molecular ion corresponding to its molecular weight. |
| Isomers (e.g., 2-Chloro-4-fluoroanisole) | Synthesis Impurity | May have a similar mass spectrum but a different retention time in GC. |
| Starting Materials (e.g., 2,3-dichloronitrobenzene) | Synthesis Impurity | Will have a distinct retention time and mass spectrum. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
FAQ 3: Is this compound stable in acidic or basic solutions?
Answer:
Based on the general reactivity of aromatic ethers, this compound exhibits different stability profiles in acidic and basic media.
-
Acidic Conditions: Aromatic ethers can undergo cleavage in the presence of strong acids, such as HBr or HI, particularly at elevated temperatures.[4] While HCl is less reactive, prolonged exposure to strongly acidic conditions could lead to the hydrolysis of the methoxy group to form 2-chloro-6-fluorophenol . The reaction proceeds via protonation of the ether oxygen, making it a better leaving group.
-
Basic Conditions: this compound is generally more stable under basic conditions. The ether linkage is not susceptible to cleavage by bases. However, under harsh basic conditions (e.g., strong base and high temperature), nucleophilic aromatic substitution could potentially occur, though this is less likely given the electron-donating nature of the methoxy group. The stability of phenolic compounds, which could be present as impurities, is often lower at high pH.[5]
Recommendations:
-
Avoid prolonged exposure to strong acids, especially at elevated temperatures, unless the reaction chemistry requires it.
-
If your reaction is conducted in a strongly acidic medium, analyze your product mixture for the presence of 2-chloro-6-fluorophenol.
-
The compound is relatively stable in mild to moderately basic conditions at room temperature.
FAQ 4: What are the optimal storage conditions for long-term stability?
Answer:
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8°C).[6][7] Some suppliers recommend refrigerator storage.[8] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen, thereby preventing oxidative degradation.[9] |
| Light | Store in an amber glass vial or in a dark place.[3] | Protects the compound from photolytic degradation. |
| Container | Tightly sealed glass container. | Prevents contamination and evaporation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and bases.[2] | Avoids potential chemical reactions. |
Section 3: Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Section 4: Analytical Methodologies
To monitor the purity and detect potential degradation products of this compound, the following analytical techniques are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds like this compound and its potential degradation products.
Experimental Protocol (General):
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). A typical temperature program would be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detection: Use a mass spectrometer in electron ionization (EI) mode. Monitor for the molecular ion of this compound (m/z 160) and potential degradation products like 2-chloro-6-fluorophenol (m/z 146).
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for quantifying the purity of this compound and detecting less volatile degradation products.
Experimental Protocol (General):
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
Separation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically effective.
-
Detection: UV detection at a wavelength where both the parent compound and potential phenolic impurities absorb (e.g., 270-280 nm).
Section 5: References
-
ChemBK. This compound. Available at: [Link]
-
PrepChem. Synthesis of 2-Chloro-6-Fluoronitrobenzene. Available at: [Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents. Available at: [Link]
-
Google Patents. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. Available at:
-
Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline. Available at:
-
Coriolis Pharma. Stability Studies. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
University College Cork. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
MedCrave online. Forced Degradation Studies. Available at: [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. Available at: [Link]
-
GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
National Institutes of Health. An Approach to Flavor Chemical Thermal Degradation Analysis. Available at: [Link]
-
Q1 Scientific. Photostability testing theory and practice. Available at: [Link]
-
Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available at: [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Products. Available at: [Link]
-
PubMed. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Available at: [Link]
-
National Institutes of Health. Perspective on halogenated organic compounds. Available at: [Link]
-
PubMed. Effect of pH on the stability of plant phenolic compounds. Available at: [Link]
-
BfArM. Guideline on Photostability Testing. Available at: [Link]
-
Agilent. SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. Available at: [Link]
-
Royal Society of Chemistry. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available at: [Link]
-
ResearchGate. pH dependent partitioning behaviour of food and beverage aroma compounds between air-aqueous and organic-aqueous matrices. Available at: [Link]
-
PubMed. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Available at: [Link]
-
ICH. Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acubiochem.com [acubiochem.com]
- 7. This compound | 53145-38-3 [sigmaaldrich.com]
- 8. This compound CAS#: [m.chemicalbook.com]
- 9. gmpplastic.com [gmpplastic.com]
Technical Support Center: Purification of 2-Chloro-6-fluoroanisole
Welcome to the technical support center for 2-Chloro-6-fluoroanisole (CFA). This guide is designed for researchers, scientists, and drug development professionals who handle this critical organic intermediate. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised safety profiles in downstream applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document provides in-depth, experience-based troubleshooting guides and answers to frequently asked questions regarding the removal of impurities from this compound.
Understanding the Impurity Profile
The first step in any purification strategy is to understand the potential impurities. These can originate from the synthetic route, side reactions, or degradation. Common synthetic pathways to this compound include the methylation of 2-chloro-6-fluorophenol and the chlorination/etherification of fluorophenol.[3]
Table 1: Common Impurities in this compound and Their Origins
| Impurity Class | Specific Examples | Likely Origin | Recommended Removal Method |
| Starting Materials | 2-Chloro-6-fluorophenol | Incomplete methylation reaction.[3] | Aqueous base wash, Column Chromatography |
| o-Fluoroaniline, 2,3-Dichloronitrobenzene | Impurities carried over from multi-step syntheses.[3][4] | Aqueous acid/base wash, Distillation | |
| Isomeric Impurities | Other chloro-fluoroanisole isomers | Non-selective halogenation or substitution reactions. | Fractional Vacuum Distillation, Preparative GC/HPLC |
| Over-halogenated Species | Dichloro-fluoroanisoles | Excessive exposure to chlorinating agents. | Fractional Vacuum Distillation |
| Reaction Solvents | DMF, Toluene, Tetrahydrofuran (THF) | Residual solvents from the reaction or workup.[3] | High-vacuum evaporation, Distillation |
| Degradation Products | Halophenols | Hydrolysis of the ether linkage.[5] | Aqueous base wash, Column Chromatography |
Purification Methodologies: A Troubleshooting Guide (FAQ Format)
This section addresses common issues encountered during the purification of this compound.
FAQ 1: Fractional Vacuum Distillation
Fractional vacuum distillation is the most common and scalable method for purifying this compound. It separates compounds based on differences in their boiling points. Applying a vacuum is critical as it lowers the boiling point, preventing thermal degradation.[2][6]
Q1: My final product purity is not improving significantly after distillation. What's going wrong?
A: This is a common issue, often related to inefficient separation.
-
Causality: The problem likely lies with isomeric impurities that have very close boiling points to the desired product. Standard distillation columns may not provide the necessary theoretical plates for separation.
-
Expert Recommendation:
-
Increase Column Efficiency: Switch to a column with a higher number of theoretical plates, such as a Vigreux column or, for more challenging separations, a packed column (e.g., with Raschig rings or metal sponge packing).
-
Optimize the Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensate to the column to re-equilibrate, which enhances separation efficiency, albeit at the cost of a slower distillation rate.
-
Ensure Thermal Insulation: Wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient, which is crucial for efficient fractionation.
-
Q2: The compound appears to be decomposing in the distillation flask, indicated by darkening color. How can I prevent this?
A: this compound has moderate thermal stability; decomposition can occur at elevated temperatures.[2]
-
Causality: Prolonged heating, even under vacuum, can lead to degradation. The presence of acidic or basic impurities can catalyze this decomposition.
-
Expert Recommendation:
-
Improve the Vacuum: Use a high-performance vacuum pump to achieve a lower pressure. This will significantly decrease the boiling point and reduce thermal stress on the compound.
-
Pre-neutralize the Crude Material: Before distilling, wash the crude this compound with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash, and then dry it thoroughly with an anhydrous drying agent like MgSO₄.
-
Use a Stir Bar: Ensure smooth boiling by using a magnetic stir bar or boiling chips to prevent bumping and localized overheating.
-
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge: Charge the dried, crude this compound into the distillation flask (no more than 2/3 full). Add a magnetic stir bar.
-
Evacuate: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.
-
Heat: Begin heating the distillation flask using a heating mantle set on a magnetic stirrer.
-
Fraction Collection:
-
Collect the initial low-boiling fraction (forerun), which typically contains residual solvents.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction over a narrow and stable temperature range corresponding to the boiling point of this compound at that pressure.
-
Switch receiving flasks if the temperature fluctuates or rises, indicating the presence of higher-boiling impurities.
-
-
Monitoring: Analyze the collected fractions by Gas Chromatography (GC) to assess purity and decide which fractions to combine.[7][8]
Visualization: Distillation Workflow
Caption: Workflow for purification by fractional vacuum distillation.
FAQ 2: Column Chromatography
For high-purity applications or when distillation fails to separate close-boiling isomers, column chromatography is an excellent alternative. It separates compounds based on their differential adsorption to a stationary phase.
Q1: How do I choose the right solvent system (mobile phase) for purifying this compound?
A: The goal is to find a solvent system where the product has a retention factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.
-
Causality: this compound is a relatively non-polar compound. The mobile phase should therefore be predominantly non-polar.
-
Expert Recommendation:
-
Start with TLC: Use TLC plates (silica gel) to screen for an appropriate eluent.
-
Solvent Screening: Begin with a non-polar solvent like hexanes or heptane and gradually increase polarity by adding a slightly more polar solvent like ethyl acetate or dichloromethane. A good starting point is a 98:2 or 95:5 mixture of hexanes:ethyl acetate.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots, as the aromatic ring of this compound will absorb UV light.
-
Q2: My product is coming off the column with an impurity. The separation is poor. What should I do?
A: Poor resolution can be caused by several factors, from improper column packing to using the wrong solvent system.
-
Causality: If the impurity and product elute together (co-elute), the polarity of the mobile phase is likely too high, or the stationary phase is not providing adequate selectivity.
-
Expert Recommendation:
-
Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. This will increase the retention time of all compounds on the silica gel, allowing for better separation.
-
Column Dimensions: Use a longer, narrower column to increase the interaction surface area and improve separation.
-
Loading Technique: Ensure the crude product is loaded onto the column in a minimal amount of solvent as a concentrated band. Overloading the column with too much material is a common cause of poor separation.
-
FAQ 3: Chemical Purification (Aqueous Washes)
Q1: My crude product is acidic/basic. Can I purify it without a full distillation or chromatography?
A: Yes, a simple liquid-liquid extraction (aqueous wash) can often remove acidic or basic impurities effectively.
-
Causality: Acidic impurities (like 2-chloro-6-fluorophenol) will be deprotonated by a weak base and become water-soluble salts. Basic impurities (like residual amines) will be protonated by a weak acid and move into the aqueous layer.
-
Expert Recommendation:
-
For Acidic Impurities: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Wash sequentially with a saturated sodium bicarbonate solution and then with water.
-
For Basic Impurities: Wash with a dilute acid solution (e.g., 1M HCl), followed by a water wash.
-
Final Wash: A final wash with brine (saturated NaCl solution) is always recommended to help break up emulsions and remove bulk water before drying with an anhydrous salt.
-
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Analytical Methods for Purity Confirmation
Validating the purity of the final product is a critical final step. Several analytical techniques are suitable for this purpose.[9]
-
Gas Chromatography (GC): The primary method for assessing the purity of volatile compounds like this compound.[7][10] It provides quantitative data on the percentage of the main component and any volatile impurities. A Flame Ionization Detector (FID) is standard, while a Mass Spectrometry (MS) detector can help identify unknown impurity structures.[11]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities that would not be observed by GC.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect impurities, including residual solvents. ¹⁹F NMR is particularly useful for fluorine-containing compounds.[12]
References
-
Kochman, M., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. PubMed. [Link]
-
ChemBK. (2024). This compound. [Link]
- Google Patents. (2014). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2.
- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
-
Campo, E., et al. (2008). Solid-phase microextraction for the determination of haloanisoles in wines and other alcoholic beverages using gas chromatography. Journal of Chromatography A. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Chloro-6-Fluoronitrobenzene. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro-6-fluoroanisole
Introduction: The Unique Role of a Doubly Ortho-Substituted Haloanisole
In the landscape of pharmaceutical and agrochemical synthesis, haloanisoles serve as pivotal building blocks. Among them, 2-Chloro-6-fluoroanisole (C7H6ClFO) presents a unique and challenging reactivity profile.[1][2] Its structure, featuring a methoxy group flanked by two different halogen atoms, creates a complex interplay of electronic and steric effects. This guide provides an in-depth, comparative analysis of the reactivity of this compound against other haloanisoles in key synthetic transformations. Understanding these nuances is critical for designing efficient synthetic routes and overcoming the inherent hurdles posed by this sterically congested and electronically deactivated substrate.
Deconstructing the Molecule: Steric and Electronic Factors
The reactivity of an aromatic compound is fundamentally governed by the nature of its substituents. In this compound, three key groups dictate its chemical behavior: the methoxy group, the chlorine atom, and the fluorine atom.
-
Methoxy Group (-OCH₃): This group exerts a powerful electron-donating effect through resonance (+R), which enriches the aromatic ring with electron density, particularly at the ortho and para positions.[3][4] Simultaneously, its oxygen atom exerts a moderate electron-withdrawing inductive effect (-I). Typically, the resonance effect is dominant, making anisole itself highly reactive in electrophilic aromatic substitutions.[5]
-
Halogens (-F, -Cl): Both fluorine and chlorine are strongly electronegative, leading to a potent electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophiles.[6] While they possess lone pairs that can be donated via resonance (+R), this effect is much weaker than their inductive pull. Fluorine is the most electronegative element, making its inductive deactivation the most pronounced.[7]
-
Synergistic Effects: In this compound, the methoxy group's activating resonance is significantly counteracted by the strong inductive pull of two ortho-halogens. This results in an electron-deficient aromatic ring.
-
Steric Hindrance: The placement of both a chlorine and a fluorine atom ortho to the methoxy group creates a highly crowded environment around the C1, C2, and C6 positions. This steric bulk is a critical factor that often dominates its reactivity, impeding the approach of reagents and catalysts.[8][9]
Caption: Competing electronic and steric factors in this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern synthesis for forming C-C and C-N bonds.[10] The reactivity of aryl halides in the critical oxidative addition step typically follows the order: I > Br > OTf > Cl >> F.[11] The C-F bond is notoriously difficult to activate under standard conditions.[12]
For this compound, the C-Cl bond is the exclusive site of reaction in common cross-coupling protocols like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[13] However, its reactivity is severely diminished compared to other haloanisoles.
Challenges:
-
Low C-Cl Reactivity: Aryl chlorides are inherently less reactive than bromides and iodides.[14]
-
Electronic Deactivation: The potent electron-withdrawing effect of the ortho-fluorine atom further deactivates the C-Cl bond towards oxidative addition by the electron-rich Pd(0) catalyst.[8]
-
Steric Hindrance: The flanking fluoro and methoxy groups create a sterically congested environment that physically blocks the palladium catalyst from accessing the C-Cl bond.[8][15]
Overcoming the Challenge: The successful coupling of this substrate is a testament to modern catalyst design. It necessitates the use of highly active catalyst systems, specifically those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[8][11][15][16] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can overcome the high activation barrier of the oxidative addition step.[11]
| Substrate | Key Features | Relative Reactivity in Cross-Coupling | Typical Conditions Required |
| 2-Bromo-6-fluoroanisole | C-Br bond is much more labile. | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient. |
| 4-Chloroanisole | No ortho-steric hindrance. | Moderate | Requires more active catalysts than bromides, but less than the title compound. |
| 2-Chloroanisole | Steric hindrance from one ortho-group. | Low to Moderate | Requires bulky phosphine ligands for good yields. |
| This compound | Severe steric hindrance; strong electronic deactivation from ortho-F. | Very Low | Requires state-of-the-art, highly active Pd/ligand systems (e.g., Pd₂(dba)₃/SPhos).[8] |
digraph "Suzuki_Coupling_Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];// Nodes pd0 [label="Pd(0)L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative Addition\n(Rate-Limiting Step)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; pdiia [label="Ar-Pd(II)-Cl(L)"]; tm [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; pdiib [label="Ar-Pd(II)-R(L)"]; re [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; product [label="Ar-R\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; substrate [label="this compound\n(Ar-Cl)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic [label="R-B(OH)₂ + Base"];
// Edges pd0 -> oa [dir=none]; oa -> pdiia; substrate -> oa [label="Sterically Hindered\nElectronically Deactivated", color="#EA4335"]; pdiia -> tm [dir=none]; tm -> pdiib; boronic -> tm; pdiib -> re [dir=none]; re -> product; re -> pd0 [label="Catalyst\nRegeneration"]; }
Caption: Suzuki-Miyaura catalytic cycle for this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a Meisenheimer intermediate, the stability of which is enhanced by electron-withdrawing groups.[17] The reactivity of the leaving group is opposite to that in cross-coupling, generally following F >> Cl > Br > I.[18]
For this compound, the presence of two strong electron-withdrawing halogens activates the ring for nucleophilic attack. Given the established leaving group ability, the C-F bond is the anticipated site of substitution.
-
Comparison with 2,6-Difluoroanisole: this compound is expected to be slightly less reactive than 2,6-difluoroanisole. While both have two ortho-halogens, the superior leaving group ability of fluorine and the slightly stronger inductive effect of two fluorine atoms would likely make the difluoro compound more susceptible to SNAr.
-
Comparison with 2,6-Dichloroanisole: this compound should be significantly more reactive in SNAr. The C-F bond provides a much more facile pathway for substitution than the C-Cl bonds in the dichloro analogue.
-
Regioselectivity: In a reaction with a nucleophile (e.g., an amine or alkoxide), substitution will overwhelmingly occur at the fluorine-bearing carbon (C6) rather than the chlorine-bearing carbon (C2).
| Substrate | Leaving Group(s) | Ring Activation | Expected SNAr Reactivity |
| 2,6-Difluoroanisole | F (x2) | High (two -I from F) | Very High |
| This compound | F, Cl | High (one -I from F, one from Cl) | High (at C-F bond) |
| 2,6-Dichloroanisole | Cl (x2) | Moderate (two -I from Cl) | Moderate |
| 4-Fluoroanisole | F | Low (one activating group) | Low |
Metal-Halogen Exchange and Grignard Formation
The formation of organometallic reagents via metal-halogen exchange (e.g., with n-BuLi) or insertion of magnesium (Grignard reaction) is highly dependent on the halogen, with the reactivity order being I > Br > Cl.[19][20] Fluorine is almost completely unreactive.[19]
-
Grignard Formation: Attempting to form a Grignard reagent from this compound is challenging. The C-Cl bond is relatively inert, often requiring highly activated magnesium (e.g., Rieke magnesium) and extended reaction times.[20][21] The C-F bond will not react.
-
Lithiation: Reaction with a strong organolithium base like n-butyllithium presents a competition between metal-halogen exchange at the C-Cl bond and directed ortho-metalation (DoM). The methoxy group is a powerful DoM directing group. However, since both ortho positions are blocked, deprotonation would likely occur at the C4 position. Metal-halogen exchange at the C-Cl bond would be sluggish. In contrast, a more reactive substrate like 2-bromo-6-fluoroanisole would readily undergo bromine-lithium exchange.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a robust method for coupling the challenging this compound substrate, employing a modern palladium-ligand system.
Objective: To synthesize 2-(4-methylphenyl)-6-fluoroanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add this compound, 4-methylphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuation and Backfilling: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The high temperature and an efficient ligand are necessary to drive the difficult oxidative addition.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction may require 12-24 hours for complete conversion due to the low reactivity of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a sterically hindered and electronically deactivated substrate whose reactivity cannot be predicted by simple extrapolation from simpler haloanisoles.
-
In palladium-catalyzed cross-coupling , it is significantly less reactive than its bromo- and less-hindered chloro-analogues, requiring the use of advanced, bulky, and electron-rich ligand systems to achieve viable yields. The reactive site is exclusively the C-Cl bond.
-
In nucleophilic aromatic substitution , it is a relatively reactive substrate due to electronic activation from the two halogens. Reactivity occurs preferentially at the C-F bond, which is a superior leaving group to the C-Cl bond.
-
In metal-halogen exchange , it is poorly reactive, with C-Cl exchange being sluggish and C-F being inert.
A thorough understanding of these competing electronic and steric factors is paramount for the successful application of this versatile, albeit challenging, building block in complex molecule synthesis.
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Synthesis of 2-Chloro-6-Fluoronitrobenzene . PrepChem.com. [Link]
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Electrophilic aromatic substitution . Wikipedia. [Link]
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Comparison of the reactivity of different lithiation reagents . ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods . NIH. [Link]
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AN INTRODUCTION TO GRIGNARD REAGENTS . Chemguide. [Link]
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Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands . PubMed. [Link]
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Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions . PubMed Central. [Link]
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Main-Group Lewis Acids for C-F Bond Activation . Request PDF. [Link]
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Activation of C–F bonds α to C–C multiple bonds . Chemical Communications (RSC Publishing). [Link]
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Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis . YouTube. [Link]
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Steric Effects in ortho C-H Activation of Aromatic Systems . Zoltán Novák. [Link]
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151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions . YouTube. [Link]
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Analysis of Haloanisoles in Corks and Wines . Request PDF. [Link]
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Screening for TCA and other Haloanisoles . ETS Labs. [Link]
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Guidelines for haloanisole levels in oak . ETS Laboratories. [Link]
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The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions . NIH. [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols . PubMed. [Link]
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Concerted Nucleophilic Aromatic Substitutions . PMC - NIH. [Link]
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Analysis 161923 . ETS Labs. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloro-6-fluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Anisoles
2-Chloro-6-fluoroanisole and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The specific placement of chloro and fluoro groups on the anisole scaffold can profoundly influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical and biological properties of these molecules. Understanding the precise three-dimensional arrangement of atoms and the packing of these molecules in the solid state is paramount for rational drug design and the engineering of novel materials. X-ray crystallography stands as the definitive method for elucidating these structural details, providing invaluable insights into structure-property relationships.
This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. In the absence of publicly available crystal structures for this specific class of compounds, this document serves as a predictive and best-practice manual. It outlines the experimental workflow, discusses the anticipated structural features based on known principles of halogen interactions, and offers a framework for comparative analysis against other haloanisole structures.
The Power of X-ray Crystallography in Structural Elucidation
X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal. The fundamental principle lies in the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline lattice. The resulting diffraction pattern is unique to the crystal structure and contains information about the size and shape of the unit cell, the arrangement of atoms, and the nature of the chemical bonds.
For this compound derivatives, a successful crystallographic analysis can reveal:
-
Molecular Conformation: The precise spatial orientation of the methoxy group and the halogen substituents relative to the benzene ring.
-
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as halogen bonds (C-Cl···O, C-F···H), hydrogen bonds (C-H···O, C-H···F), and π-π stacking, which govern the crystal packing.[1]
-
Polymorphism: The existence of different crystalline forms of the same compound, which can have distinct physical properties.
Experimental Workflow: From Crystal to Structure
The process of determining the crystal structure of a this compound derivative can be broken down into several key stages. The success of the entire analysis hinges on the quality of the single crystals.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Synthesize the desired this compound derivative using an appropriate synthetic route.
-
Purify the compound to a high degree (>98%) using techniques such as column chromatography or recrystallization. Purity is critical for successful crystallization.
2. Single Crystal Growth:
-
This is often the most challenging step. Suitable single crystals for X-ray diffraction should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.
-
Methodology:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
3. X-ray Diffraction Data Collection:
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.
-
Data Collection:
-
Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
4. Structure Solution and Refinement:
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.
-
Structure Validation: The final structure is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility.
Comparative Analysis: Predicting the Crystal Packing of this compound Derivatives
Key Intermolecular Interactions to Consider:
-
Halogen Bonding: The chlorine atom, with its electropositive σ-hole, is a potential halogen bond donor. It can interact with electronegative atoms like the oxygen of the methoxy group or carbonyl groups in co-crystallized molecules.
-
Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing.
-
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, though these may be influenced by the steric bulk and electronic nature of the substituents.
A Comparative Look at Substituted Anisoles:
| Compound | Key Intermolecular Interactions | Expected Influence on Crystal Packing |
| Anisole | C-H···π and van der Waals forces | Forms a herringbone packing motif.[2] |
| 2,4-Dichloroanisole | C-H···O, C-H···Cl, and Cl···Cl interactions | The presence of two chlorine atoms is likely to lead to a more complex packing arrangement with a higher density. |
| 2,6-Difluoroanisole | C-H···F and C-H···O interactions | The highly electronegative fluorine atoms will favor C-H···F interactions, potentially leading to layered structures. |
| This compound (Predicted) | C-H···O, C-H···F, C-H···Cl, and potentially weak Cl···O or Cl···F halogen bonds. | The combination of both chloro and fluoro substituents is expected to result in a dense and intricate packing motif, driven by a combination of weak hydrogen bonds and halogen-halogen interactions. The relative orientation of the molecules will be a delicate balance between these competing forces. |
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a crucial step in understanding their structure-property relationships. While experimental data for these specific compounds is yet to be published, this guide provides a robust framework for their investigation. By following a meticulous experimental workflow and leveraging our understanding of intermolecular forces, researchers can successfully elucidate the crystal structures of these promising molecules. The insights gained from such studies will undoubtedly accelerate their application in drug discovery and materials science.
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Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Difluoroanisole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Difluoroanisole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Difluoroanisole. PubChem. Retrieved from [Link]
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Seidel, R. W., & Goddard, R. (2015). Anisole at 100 K: the first crystal structure determination. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 8), 664–666. Retrieved from [Link]
-
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A Comparative Guide to the Synthetic Routes of 2-Chloro-6-fluoroanisole
Introduction
2-Chloro-6-fluoroanisole is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals, most notably as a crucial intermediate for the novel herbicide Arylex™[1]. Its unique substitution pattern, featuring vicinal chloro and fluoro groups ortho to a methoxy group, presents both challenges and opportunities in synthetic design. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for industrial-scale applications. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance metrics, and scalability. We will delve into the mechanistic underpinnings of each approach, supported by experimental data, to provide researchers and process chemists with the insights needed to make informed decisions for their specific applications.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary strategies: late-stage functionalization of a pre-existing anisole or phenol core, and the construction of the substituted aromatic ring through a multi-step sequence. Within these categories, several distinct routes have been reported in the literature and patent filings. This guide will focus on the most prominent and industrially relevant methods:
-
Direct Methylation of 2-Chloro-6-fluorophenol
-
Multi-step Synthesis from 2,3-Dichloronitrobenzene
-
Sandmeyer Reaction Approach from a Substituted Aniline
A conceptual overview of these pathways is presented below.
Caption: High-level overview of the main synthetic strategies to this compound.
Route 1: Direct Methylation of 2-Chloro-6-fluorophenol
This is arguably the most straightforward approach to this compound, involving the direct methylation of the corresponding phenol.
Reaction Scheme
Caption: General schematic for the direct methylation of 2-Chloro-6-fluorophenol.
Experimental Protocol
A representative procedure involves the reaction of 2-chloro-6-fluorophenol with a methylating agent in the presence of a base. For example, a patent describes the reaction of 2-chloro-6-fluorophenol with methyl iodide in tetrahydrofuran (THF) with potassium carbonate as the base, achieving a high yield.[1]
Step-by-Step Protocol:
-
To a solution of 2-chloro-6-fluorophenol in a suitable solvent (e.g., THF, DMF, or acetone), add a base (e.g., potassium carbonate, sodium hydride).
-
Stir the mixture at room temperature to form the corresponding phenoxide.
-
Add the methylating agent (e.g., methyl iodide, dimethyl sulfate) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography to yield pure this compound.
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Excellent | Reported yields are as high as 94%.[1] |
| Purity | High | The reaction is generally clean, and the product can be purified to >99% by standard methods. |
| Cost | High | The primary drawback of this route is the high cost and limited availability of the starting material, 2-chloro-6-fluorophenol.[1] |
| Safety | Moderate | Methylating agents like methyl iodide and dimethyl sulfate are toxic and must be handled with care.[1] |
| Scalability | Good | The reaction conditions are generally mild and amenable to large-scale production, provided the cost of the starting material is not prohibitive. |
Expertise & Experience Insights: The choice of base and solvent is crucial for optimizing this reaction. While strong bases like NaH can ensure complete deprotonation of the phenol, they may require stricter anhydrous conditions.[2] Weaker bases like potassium carbonate are often sufficient and are more practical for large-scale operations. The selection of the methylating agent is a trade-off between reactivity and safety, with dimethyl sulfate being a more cost-effective but also more hazardous alternative to methyl iodide.
Route 2: Multi-step Synthesis from 2,3-Dichloronitrobenzene
This route represents a more convergent and potentially more cost-effective approach for industrial-scale production, starting from a readily available and inexpensive raw material.
Reaction Scheme
Caption: Stepwise synthesis of this compound from 2,3-Dichloronitrobenzene.
Experimental Protocol
This multi-step synthesis is detailed in a Chinese patent and involves the following key transformations[1]:
Step 1: Etherification
-
2,3-Dichloronitrobenzene is reacted with sodium methoxide in a suitable solvent to selectively replace the chlorine at the 2-position via nucleophilic aromatic substitution. The nitro group activates the ring towards this substitution.
Step 2: Reduction
-
The resulting 2-methoxy-3-chloronitrobenzene is then reduced to the corresponding aniline, for example, through catalytic hydrogenation using platinum on carbon.
Step 3: Diazotization and Fluoridation (Schiemann-type reaction)
-
The aniline is converted to a diazonium salt, which is then reacted with a fluorine source, such as fluoroboric acid, to introduce the fluorine atom.
Step 4: Cleavage
-
A final cleavage reaction, typically under thermal conditions, yields the desired this compound.
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Good | The overall yield for the multi-step process is reported to be around 68%.[1] |
| Purity | Good | The purity of the final product is reported to be greater than 98.5%.[1] |
| Cost | Low | The starting material, 2,3-dichloronitrobenzene, is inexpensive and readily available, making this a cost-effective route for large-scale production.[1] |
| Safety | Moderate | The use of hydrogen gas under pressure for the reduction step and the handling of diazonium salts require appropriate safety precautions. Diazonium salts can be explosive under certain conditions. |
| Scalability | Excellent | This route is designed for industrial production, with reaction conditions that are generally scalable.[1] |
Expertise & Experience Insights: The regioselectivity of the initial nucleophilic aromatic substitution is key to the success of this route. The electron-withdrawing nitro group activates the ortho and para positions to nucleophilic attack, favoring the displacement of the chlorine at the 2-position.[3][4] The reduction of the nitro group is a critical step, and careful control of reaction conditions is necessary to avoid side reactions. The handling of diazonium intermediates is a well-established but potentially hazardous process in industrial chemistry.
Route 3: Sandmeyer Reaction Approach (Conceptual)
While a specific, fully detailed Sandmeyer route to this compound is not extensively documented in the initial search, this classical transformation offers a plausible and versatile strategy. The Sandmeyer reaction allows for the introduction of a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate derived from an aniline.[5][6][7]
Conceptual Reaction Scheme
A hypothetical Sandmeyer route could start from 2-fluoro-6-methoxyaniline.
Caption: A conceptual Sandmeyer reaction pathway to this compound.
Methodology and Plausibility
The Sandmeyer reaction is a robust and well-understood transformation in organic synthesis.[5][6][7] The key steps would be:
-
Diazotization: The starting aniline (in this conceptual case, 2-fluoro-6-methoxyaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form the corresponding diazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[5][6]
The success of this route would be highly dependent on the availability and cost of the starting aniline. The synthesis of 2-fluoro-6-methoxyaniline itself would require a separate multi-step process.
Performance Analysis (Projected)
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Moderate to Good | Sandmeyer reactions are generally known to provide good yields, although this can be substrate-dependent. |
| Purity | Good | The reaction is typically clean, with the main byproduct being nitrogen gas. |
| Cost | Dependent on Starting Material | The economic viability would hinge on the cost of the starting aniline. If a cost-effective synthesis for the aniline exists, this could be a competitive route. |
| Safety | Moderate | As with other routes involving diazonium salts, there is a potential for explosion if the intermediates are isolated or allowed to warm up. In situ use is standard practice. |
| Scalability | Good | The Sandmeyer reaction is widely used in industrial processes and is generally scalable. |
Expertise & Experience Insights: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, dinitrogen, and a copper(II) species.[5][6] This radical mechanism is a key feature of this transformation. The choice of copper salt is critical for the desired substitution (e.g., CuCl for chlorination, CuBr for bromination).
Comparative Summary and Conclusion
| Synthetic Route | Starting Material | Key Advantages | Key Disadvantages | Overall Yield | Scalability |
| 1. Direct Methylation | 2-Chloro-6-fluorophenol | High yield, simple one-step process | High cost of starting material, use of toxic methylating agents | ~94%[1] | Good |
| 2. From 2,3-Dichloronitrobenzene | 2,3-Dichloronitrobenzene | Low-cost starting material, designed for industrial scale | Multi-step process, use of H₂ under pressure, handling of diazonium salts | ~68%[1] | Excellent |
| 3. Sandmeyer (Conceptual) | Substituted Aniline | Versatile, well-established reaction | Dependent on the availability and cost of the specific aniline precursor | Moderate to Good | Good |
For laboratory-scale synthesis where cost is not the primary driver and the starting phenol is available, the Direct Methylation route offers the most straightforward and highest-yielding approach. However, for industrial production, the multi-step synthesis from 2,3-Dichloronitrobenzene is clearly superior due to its cost-effectiveness and design for scalability, despite the longer reaction sequence and the need for specialized equipment for hydrogenation and diazotization steps.[1] The Sandmeyer reaction remains a viable conceptual alternative, particularly if a cost-effective route to the required aniline intermediate can be developed.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as production scale, cost constraints, available equipment, and safety considerations.
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The Analytical Imperative: Why Method Validation for CFA is Critical
An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-fluoroanisole
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification and purity assessment of key chemical intermediates, such as this compound (CFA), form the bedrock of quality control and regulatory compliance. CFA is a critical building block in the synthesis of novel pharmaceuticals and agrochemicals, making the reliability of its analytical methods a non-negotiable aspect of the development pipeline.[1]
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in field-proven insights and authoritative regulatory standards. We will move beyond rote procedures to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
This compound (C₇H₆ClFO) is a halogenated anisole whose purity directly impacts the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API) or agrochemical product.[1][2] A robust, validated analytical method ensures that each batch of this intermediate meets stringent quality specifications. The process of validation demonstrates, through rigorous scientific evidence, that an analytical procedure is fit for its intended purpose.[3][4] This is a core expectation of global regulatory bodies, including the FDA and EMA, as outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Selecting the Right Analytical Technique: GC vs. HPLC
The first critical decision is the choice of analytical instrumentation. For a semi-volatile organic molecule like CFA, with a predicted boiling point of 186.4°C, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.[2] The choice depends on the specific analytical goal.
-
Gas Chromatography (GC): As a volatile compound, CFA is an ideal candidate for GC analysis. GC offers high resolution and speed, making it exceptionally well-suited for purity assays and the detection of volatile organic impurities. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitation, while a Mass Spectrometer (MS) detector offers unparalleled specificity and identification of unknown impurities.[8][9] Methods for structurally similar halogenated compounds frequently employ GC due to its sensitivity and robustness.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a versatile workhorse in the pharmaceutical industry. While CFA is volatile, it possesses a chromophore, making it detectable by UV-Vis detectors. HPLC is particularly advantageous for analyzing thermally labile or non-volatile impurities that would not be amenable to GC analysis. A Diode Array Detector (DAD) can provide additional spectral data to aid in peak identification and purity assessments.[12][13]
The causality for choosing one over the other is application-driven:
-
For routine purity and assay determination of CFA itself, GC-FID is often more efficient and cost-effective.
-
For comprehensive impurity profiling, especially when non-volatile degradation products are a concern, HPLC-UV/DAD is the more appropriate choice.
The Global Standard: A Framework for Validation
Any method validation must be structured around a predefined protocol that adheres to the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[4][14] This guideline provides a harmonized approach to demonstrating that an analytical method is reliable, reproducible, and accurate for its intended use.[15] The core performance characteristics that must be evaluated are illustrated below.
Caption: A typical workflow for analytical method validation as per ICH Q2(R2) guidelines.
Comparative Performance of Validated Methods for CFA
While specific validated methods for this compound are not widely published, we can extrapolate expected performance characteristics based on extensive data from analogous halogenated compounds.[16][17][18] The following table provides an objective comparison of what a well-validated GC and HPLC method for CFA should achieve.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Justification |
| Specificity | High. Confirmed by retention time match. Very high with MS detector. | High. Confirmed by retention time and DAD spectral match. | Both methods can distinguish the analyte from potential impurities. MS and DAD provide orthogonal confirmation, enhancing trustworthiness.[19] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | A high correlation coefficient is essential to demonstrate a direct relationship between concentration and response over the specified range.[15] |
| Range (Assay) | 80% - 120% of nominal concentration | 80% - 120% of nominal concentration | The method must be proven accurate, precise, and linear across this interval for its intended use in assays.[20] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Demonstrates the closeness of the measured value to the true value. Achieved by spiking a known amount of analyte into a placebo matrix.[21] |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Low relative standard deviation (RSD) shows the method's consistency over short (repeatability) and long (intermediate) periods.[21] |
| Limit of Detection (LOD) | ~0.01% area | ~0.01% area | The lowest concentration at which the analyte can be detected but not necessarily quantified. Crucial for impurity analysis. |
| Limit of Quantitation (LOQ) | ~0.03% area | ~0.03% area | The lowest concentration that can be measured with acceptable accuracy and precision. Defines the lower end of the range for impurity quantification. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed not just to analyze the sample, but to simultaneously generate the data required for a full validation report.
Protocol 1: GC-FID Method for Assay of this compound
This method is designed to accurately determine the percentage purity (assay) of CFA.
Caption: Experimental workflow for GC-FID assay validation.
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
GC-grade solvent (e.g., Dichloromethane)
-
High-purity carrier gas (Helium or Nitrogen)
2. Instrumentation & Conditions (Example):
-
GC System: Agilent 8890 or equivalent with FID
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temp: 250°C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 220°C, hold for 5 min
-
Detector Temp: 280°C
3. Validation Execution (Step-by-Step):
-
Standard Preparation: Prepare a stock solution of CFA reference standard at ~1.0 mg/mL in dichloromethane.
-
Specificity: Inject the solvent blank, a placebo (if applicable), and the CFA standard. No interfering peaks should be observed at the retention time of the CFA peak.
-
Linearity & Range:
-
From the stock solution, prepare a series of at least five calibration standards covering 80% to 120% of the nominal assay concentration (e.g., 0.8, 0.9, 1.0, 1.1, 1.2 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of peak area versus concentration. Calculate the correlation coefficient (r²), which must be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a placebo blend. Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with the CFA standard. Prepare three samples at each level.
-
Analyze these samples and calculate the percent recovery for each. The acceptance criterion is typically 98.0% - 102.0%.
-
-
Precision (Repeatability):
-
Prepare six individual assay samples from the same batch of CFA at the nominal concentration (e.g., 1.0 mg/mL).
-
Analyze all six samples.
-
Calculate the relative standard deviation (%RSD) of the results. The acceptance criterion is ≤ 1.0%.
-
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet the acceptance criteria (e.g., ≤ 2.0%).
Protocol 2: RP-HPLC-UV Method for Purity and Impurity Profiling of CFA
This method is designed to separate CFA from its potential process impurities and degradation products.
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A Comparative Guide to the Biological Activity of 2-Chloro-6-fluoroanisole Derivatives
This guide provides a comprehensive comparison of the biological activities of derivatives based on the 2-Chloro-6-fluoroanisole scaffold. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the antifungal, antimicrobial, and anticancer properties of these compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
Introduction: The this compound Scaffold
This compound (C₇H₆ClFO) is an aromatic organic compound recognized primarily as a crucial intermediate in organic synthesis.[1][2][3] Its substituted phenyl ring serves as a versatile starting point, or scaffold, for the synthesis of more complex molecules with potential applications as pharmaceuticals and pesticides.[1] The presence of chlorine and fluorine atoms on the anisole ring creates unique electronic properties and steric hindrances that can be exploited in drug design to enhance binding affinity, metabolic stability, and cell permeability. This guide explores how modifications to this core structure give rise to a spectrum of biological activities.
Caption: Core structure of this compound and key sites for synthetic modification.
Comparative Antifungal Activity
Derivatives incorporating halogenated phenyl structures have shown significant promise as antifungal agents. The mechanism often involves the inhibition of crucial fungal enzymes or disruption of the cell membrane.[4][5] For instance, the mechanism of action for some related chloro-acetamide derivatives is believed to involve binding to ergosterol in the fungal plasma membrane.[5]
A common theme in developing new antifungal agents is overcoming the resistance of fungal strains, such as Fluconazole-resistant Candida species.[4][6] Research into 2-chloro-N-phenylacetamide, a related structure, demonstrated inhibitory activity against fluconazole-resistant C. albicans and C. parapsilosis.[6]
Table 1: Comparative Antifungal Activity (MIC Values)
| Compound Class | Fungal Strain | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
|---|---|---|---|---|
| 2-chloro-N-phenylacetamide | Candida albicans (Fluconazole-resistant) | 128 - 256 | 512 - 1024 | [6] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis (Fluconazole-resistant) | 128 - 256 | 1024 | [6] |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 | 32 - 512 | [5] |
| Nicotinamide Derivatives (16g) | Candida albicans SC5314 | 0.25 | - | [7] |
| Nicotinamide Derivatives (16g) | Fluconazole-resistant C. albicans | 0.125 - 1 | - |[7] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism. Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in microbial death.
The data indicates that chloro-substituted acetamides are effective against both yeast-like fungi and filamentous fungi.[5][6] Notably, some derivatives also exhibit potent activity against biofilm formation, a key factor in persistent fungal infections.[6] For example, 2-chloro-N-phenylacetamide was found to inhibit biofilm formation by 76% to 92% at higher concentrations.[6]
Comparative Antibacterial Activity
The antibacterial potential of derivatives from chloro-substituted aromatic compounds often stems from their ability to interfere with bacterial replication or cell wall synthesis.[8] Hydrazone derivatives, in particular, have been widely synthesized and evaluated for their broad-spectrum biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antibacterial Activity
| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2-chloro-6-methylquinoline hydrazones | E. coli, S. aureus, P. aeruginosa | MIC | 3.12 µg/mL (most potent derivative) | [9] |
| 2-chlorobenzoic acid Schiff's bases | Escherichia coli | pMIC | 2.27 µM/ml | [10] |
| 2,5-disubstituted 4-thiazolidinones | Various Gram (+) and Gram (-) | Qualitative | Promising antibacterial activity | [11] |
| Flavonoid (chlorinated chalcone) | Staphylococcus aureus | MIC | 31.25 µg/mL |[12] |
Structure-activity relationship (SAR) studies on related 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their ester counterparts, with particularly strong activity against the Gram-negative bacterium Escherichia coli.[10] The addition of both chloro and fluoro groups to a scaffold can enhance antimicrobial activity.[11]
Comparative Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of halogenated compounds are frequently investigated for their cytotoxic effects against various cancer cell lines.[8][13][14] The mechanism of action can be diverse, including the inhibition of critical enzymes like topoisomerase II or glutathione S-transferase (GST), or the induction of apoptosis.[13][15][16]
For instance, studies on 2-chloroacetamides bearing thiazole scaffolds showed significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[15] Molecular docking studies suggested that this activity could be linked to the inhibition of GST.[15]
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 5-chloro-6-methylaurone (6i) | Melanoma | GI₅₀ | 1.90 µM | [16] |
| 5-chloro-6-methylaurone (6i) | Breast Cancer (MDA-MB-468) | GI₅₀ | 2.70 µM | [16] |
| Fluoroquinolone (Ciprofloxacin deriv. II) | General (NCI-60) | Mean GI₅₀ | 3.30 µM | [13] |
| Fluoroquinolone (Ciprofloxacin deriv. IIIb) | General (NCI-60) | Mean GI₅₀ | 2.45 µM | [13] |
| Thiazole-bearing 2-chloroacetamides | Jurkat, MDA-MB-231 | Qualitative | Significant cytotoxic activity |[15] |
GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.
The potent derivative 6i from the 5-chloro-6-methylaurone series was found to be active against 55 out of 60 human cancer cell lines in an NCI screen and was shown to induce early apoptosis in breast cancer cells.[16] This highlights the potential for chloro-substituted scaffolds to serve as the basis for broadly effective and cytotoxic anticancer agents.
Experimental Protocols & Methodologies
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below is a representative workflow for determining antimicrobial susceptibility.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in vitro activity of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The causality for this specific concentration is to ensure a sufficient but not overwhelming bacterial load, allowing for clear observation of growth inhibition.
-
-
Drug Dilution Series:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a concentration gradient to pinpoint the exact MIC.
-
The final volume in each well should be 100 µL after adding the inoculum.
-
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (no drug). This validates that the organism can grow under the test conditions.
-
Negative Control: Wells containing only the growth medium (no drug, no inoculum). This checks for media sterility.
-
Reference Drug: A parallel dilution series of a standard antibiotic or antifungal (e.g., Ciprofloxacin, Fluconazole) to validate the assay's sensitivity and compare efficacy.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Caption: Workflow for a standard Broth Microdilution MIC Assay.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of key SAR insights, which are critical for guiding future drug design.[17][18][19]
-
Importance of Halogenation: The presence of chloro and fluoro groups on the phenyl ring is a recurring feature in many active derivatives. These electronegative groups can alter the molecule's electronic distribution, improving its ability to interact with biological targets and potentially increasing its membrane permeability.[11][18]
-
Role of N-Containing Heterocycles: The introduction of moieties like hydrazones, thiazoles, or quinolines often enhances biological activity.[9][15] These groups can participate in hydrogen bonding and π-π stacking interactions with target proteins or enzymes, thereby increasing binding affinity.
-
Impact of Side Chains: The nature of the side chains attached to the core scaffold dramatically influences potency and selectivity. For example, in a study of 1,3-thiazole derivatives, the presence of N-heterocyclic substituents on the acyl part was crucial for cholinesterase inhibition.[19] Similarly, for some antifungal nicotinamide derivatives, the specific position of amino and isopropyl groups was found to be critical for activity.[7]
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Derivatives have demonstrated a wide range of biological activities, including potent antifungal, antibacterial, and anticancer effects. The comparative analysis reveals that specific substitutions, particularly those involving nitrogen-containing heterocycles and additional halogen atoms, are key to enhancing potency.
Future research should focus on synthesizing novel libraries of these derivatives and screening them against a broader range of resistant microbial strains and cancer cell lines. Elucidating the precise mechanisms of action through molecular docking, enzymatic assays, and in vivo studies will be crucial for optimizing these compounds into viable drug candidates. The insights from SAR studies provide a rational basis for these future design efforts, paving the way for the next generation of therapeutics derived from this versatile chemical scaffold.
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a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. SciELO. [Link]
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Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. [Link]
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Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. PubMed. [Link]
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Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-Chloro-6-fluoroanisole Reactions
Introduction: The Strategic Importance of 2-Chloro-6-fluoroanisole Functionalization
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and substituted aryl rings is a cornerstone of molecular design. This compound (CAS 53145-38-3) stands out as a critical building block, offering a unique substitution pattern that is invaluable for constructing complex molecular architectures.[1][2] Its presence in the synthetic pathway for numerous pharmaceuticals and high-value materials underscores the need for efficient and selective catalytic methods for its transformation.[3][4]
However, the functionalization of this compound is not without its challenges. The molecule possesses two distinct halogen atoms—chlorine and fluorine—on an electron-rich anisole ring. The selective activation of the C-Cl bond over the much stronger C-F bond is a primary objective.[5] Furthermore, the steric hindrance imposed by the ortho-substituents can significantly impede catalyst performance. This guide provides a comprehensive benchmark of catalyst performance for two of the most vital C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide robust, validated experimental protocols to guide researchers in achieving optimal outcomes.
Catalyst Selection Rationale: Navigating the Landscape of Cross-Coupling
The success of a cross-coupling reaction hinges on the judicious selection of a catalyst system, which typically comprises a metal precursor and a supporting ligand. The ligand is not a passive spectator; it critically influences the catalyst's stability, activity, and selectivity by modulating the steric and electronic properties of the metal center.[6]
-
Palladium-based Catalysts: Palladium remains the workhorse of cross-coupling chemistry due to its remarkable versatility and functional group tolerance.[7] For substrates like this compound, the choice of phosphine ligand is paramount.
-
Bulky Biarylphosphines (e.g., SPhos, XPhos): These ligands create a sterically congested environment around the palladium center. This promotes the crucial reductive elimination step and stabilizes the catalytically active monoligated Pd(0) species, which is essential for activating inert C-Cl bonds.[8][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable bonds with palladium.[10] This stability translates to long-lived catalysts capable of high turnover numbers, making them particularly suitable for challenging couplings of electron-rich aryl chlorides.
-
-
Nickel-based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions.[6][11] Nickel catalysts can often activate C-Cl bonds under milder conditions and offer complementary reactivity, sometimes succeeding where palladium systems fail.[12]
Benchmarking Performance: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. We benchmarked three catalyst systems for the coupling of this compound with phenylboronic acid.
Comparative Performance Data
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) |
| System 1: Pd(OAc)₂ / SPhos (1 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 95 | 95 |
| System 2: [Pd(IPr)(allyl)Cl] (1 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 | 92 |
| System 3: NiCl₂(dppp) (5 mol%) | K₃PO₄ | Dioxane | 80 | 12 | 88 | 17.6 |
Yields are determined by GC-MS analysis against an internal standard and represent the average of two runs. TON = (moles of product) / (moles of catalyst).
Discussion of Results
The palladium system featuring the bulky biarylphosphine ligand SPhos (System 1 ) provided the highest yield in the shortest reaction time. This superior performance can be attributed to the ligand's ability to facilitate the activation of the sterically hindered and electron-rich C-Cl bond. The NHC-ligated palladium catalyst (System 2 ) also demonstrated excellent activity, consistent with the high stability of Pd-NHC complexes.[10] The nickel-based system (System 3 ), while requiring a higher catalyst loading and longer reaction time, offers a viable, cost-effective alternative, achieving a respectable yield at a lower temperature.[13]
Visualizing the Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14]
Caption: A generalized workflow for benchmarking cross-coupling catalysts.
Protocol 1: Suzuki-Miyaura Coupling (System 1)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
This compound
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1.0 mol%), SPhos (1.2 mol%), and K₃PO₄ (2.0 equivalents).
-
Add this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add anhydrous toluene and degassed water to create a 5:1 toluene-to-water ratio by volume, achieving a substrate concentration of 0.2 M. [8]4. Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing via GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the product.
Protocol 2: Buchwald-Hartwig Amination (System 1)
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
This compound
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a dry reaction vial with Pd₂(dba)₃ (0.5 mol%), XPhos (1.2 mol%), and NaOtBu (1.4 equivalents).
-
In a separate vial, prepare a stock solution of this compound (1.0 equivalent) in anhydrous toluene.
-
Add the substrate stock solution to the reaction vial, followed by morpholine (1.2 equivalents). Ensure the final substrate concentration is 0.5 M.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 90 °C and stir vigorously.
-
After the specified time, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane, filter through a pad of celite, and analyze the filtrate by LC-MS to determine conversion and yield.
Conclusion and Future Outlook
For the functionalization of this compound, palladium catalysts supported by bulky biarylphosphine ligands such as SPhos and XPhos offer superior performance in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, delivering high yields under relatively mild conditions. These systems represent the current state-of-the-art for activating this challenging substrate. While nickel catalysts present a more economical option, they generally require more optimization to achieve comparable efficacy.
The data and protocols presented herein serve as a practical guide for researchers. By understanding the interplay between the metal, ligand, and substrate, scientists can make informed decisions to accelerate their research and development efforts, ultimately paving the way for the next generation of pharmaceuticals and advanced materials.
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ResearchGate. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling between C(sp 2 )–F and C(sp 2 )–Cl Bonds by the Reaction of ortho -Fluoro-Aromatic Amides with Aryl Chlorides. Retrieved from [Link]
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Semantic Scholar. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-fluoroanisole
For professionals engaged in the intricate work of research and drug development, the integrity of our science is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our shared ecosystem. This guide provides a detailed, procedural framework for the safe disposal of 2-Chloro-6-fluoroanisole, moving beyond simple instruction to explain the critical reasoning behind each step.
Hazard Identification and Immediate Safety Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is essential. This compound is a halogenated aromatic ether, and its chemical structure dictates its primary hazards.
Mechanism of Hazard: As a chlorinated and fluorinated organic compound, its primary disposal pathway is influenced by the potential to form hazardous byproducts, such as hydrogen chloride and hydrogen fluoride, during incomplete combustion.[1] Therefore, specialized high-temperature incineration is the mandated disposal route to ensure complete thermal decomposition into less harmful components.[2]
It is classified as a combustible liquid and an irritant that can cause skin and serious eye irritation.[1][3] Inhalation may also lead to respiratory irritation.[1][2] An aggregated GHS classification from multiple suppliers indicates it may also cause an allergic skin reaction.[4]
Quantitative Data Summary
For quick reference, the key identifiers and hazard codes for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53145-38-3 | [2] |
| Molecular Formula | C₇H₆ClFO | [4] |
| Molecular Weight | 160.57 g/mol | [4] |
| Appearance | Colorless to yellowish liquid | [5] |
| Flash Point | 66.5 °C (151.7 °F) | [5] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4][6] |
| Signal Word | Warning | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Handling any chemical waste requires a stringent adherence to PPE protocols. The choice of PPE is not arbitrary; it is directly dictated by the hazard profile of the chemical.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles are mandatory to protect against splashes.[2]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[2]
-
Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[7]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge is necessary.[1]
Step-by-Step Disposal Protocol: From Benchtop to Final Destruction
The disposal of this compound is governed by its classification as a halogenated organic waste.[8] This classification is critical because it dictates segregation from non-halogenated streams to ensure proper end-stage disposal, which for halogenated compounds, is typically high-temperature incineration.[8][9]
Step 1: Waste Segregation at the Source
Immediately upon generation, designate any waste containing this compound (e.g., residual material, contaminated consumables, reaction mixtures) as Halogenated Organic Waste .
-
Rationale: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize acidic gases (like HCl and HF) produced during combustion.[2]
Step 2: Select the Appropriate Waste Container
Use a designated, properly labeled waste container compatible with chlorinated organic liquids. The container must be sealable and in good condition.
-
Rationale: A compatible container prevents chemical degradation of the container itself, avoiding leaks. A tightly sealed lid minimizes the release of vapors, which can be a respiratory irritant.[1]
Step 3: Accurate and Compliant Labeling
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
A complete list of all chemical constituents by full name (e.g., "this compound," "Methanol," etc.). Avoid abbreviations or formulas.
-
The approximate percentage of each constituent.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, flame for combustible).[6]
-
Rationale: Accurate labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians. It ensures the waste is handled correctly at every stage and that incompatible wastes are not mixed by disposal personnel.
Step 4: Safe Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area must be a well-ventilated, cool, and dry location away from heat, sparks, or open flames.[1][10]
-
Rationale: Storing the waste in a designated and controlled area prevents accidental spills, exposure, and reactions with incompatible materials. Keeping it away from ignition sources is critical due to the compound's combustible nature.[1]
Step 5: Arranging for Final Disposal
Once the container is full or waste is no longer being generated, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[2]
-
Rationale: The final disposal of hazardous waste is strictly regulated. Only licensed facilities have the equipment and permits required to incinerate halogenated organic compounds in an environmentally compliant manner.[2][7] According to the U.S. Environmental Protection Agency (EPA), halogenated organic wastes are subject to specific treatment technologies, with incineration being a primary method.[9]
The workflow for proper disposal is visualized in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert your supervisor and institutional EHS.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or a universal binder. Do not use combustible materials like paper towels for large spills.[1]
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, sealable container for disposal.[2] Use non-sparking tools to prevent ignition.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the container with the spilled chemical's name and "Spill Debris" and manage it as hazardous waste according to the protocol above.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of personal or environmental health.
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Navigating the Safe Handling of 2-Chloro-6-fluoroanisole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for the handling of 2-Chloro-6-fluoroanisole (CAS No. 53145-38-3), a key intermediate in various synthetic pathways.[1][2][3] By moving beyond mere procedural steps, we will explore the causality behind each recommendation, empowering you to build a self-validating system of safety and best practices in your laboratory.
Understanding the Hazard Profile of this compound
Before implementing any handling protocol, a thorough understanding of the inherent risks is crucial. This compound is classified as a combustible liquid and is known to cause skin and serious eye irritation.[4][5] Furthermore, it may cause an allergic skin reaction and respiratory irritation.[5] While no specific occupational exposure limits (OELs) have been established by major regulatory bodies for this compound, its hazardous properties necessitate a conservative approach to personal protection.[4][6]
| Hazard | Classification | Primary Route of Exposure | Potential Health Effects |
| Flammability | Combustible Liquid | - | Vapors may form flammable mixtures with air. |
| Skin Corrosion/Irritation | Category 2 | Dermal | Causes skin irritation, redness, and pain. May cause allergic skin reaction (sensitization). |
| Serious Eye Damage/Irritation | Category 2 | Ocular | Causes serious eye irritation, redness, and pain. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation. |
This table summarizes the primary hazards associated with this compound based on available Safety Data Sheet (SDS) information.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the specific hazards of the chemical and the nature of the work being performed. The following recommendations are based on a comprehensive evaluation of the risks associated with this compound.
Eye and Face Protection
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][7]
-
Recommended for Splash Hazard: When there is a potential for splashing, such as during transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to chemical safety goggles.
Skin and Body Protection
Preventing dermal exposure is critical to avoid skin irritation and potential sensitization.
-
-
Nitrile Gloves: Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact or splash protection.[8][9] However, for prolonged or immersive contact, their protection may be limited. If contact with the chemical occurs, gloves should be removed and replaced immediately.
-
Butyl Rubber and Viton® Gloves: For tasks involving significant or prolonged contact with this compound, more robust glove materials are recommended. Butyl rubber and Viton® generally offer superior resistance to aromatic and halogenated hydrocarbons.[10][11] It is imperative to consult the glove manufacturer's specific chemical resistance data for the chosen glove.
-
Important Note: All gloves should be inspected for signs of degradation (swelling, cracking, or discoloration) before and during use. Proper glove removal technique (without touching the outer surface with bare hands) must be followed to prevent cross-contamination.
-
-
Protective Clothing: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be utilized. Ensure that clothing is made of a material that does not readily ignite.
Respiratory Protection
Due to the potential for respiratory irritation and the absence of a defined OEL, a conservative approach to respiratory protection is warranted.[5]
-
Engineering Controls: The primary method for controlling exposure to vapors should be the use of a certified chemical fume hood. All work with this compound should be conducted within a properly functioning fume hood.
-
Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[4] If aerosols may be generated, a combination OV/P95 (or higher) cartridge should be used.
-
Fit Testing: A crucial and often overlooked aspect of respiratory protection is the proper fit of the respirator. A qualitative or quantitative fit test must be performed for all users of tight-fitting respirators to ensure an adequate seal.
-
Cartridge Change Schedule: Organic vapor cartridges have a limited service life and must be replaced on a regular schedule. This schedule should be based on the concentration of the contaminant, the frequency and duration of use, and the manufacturer's recommendations.
-
Caption: PPE selection workflow for this compound.
Operational Plan: Safe Handling and Storage Protocols
A robust operational plan minimizes the risk of exposure and accidents. The following protocols should be integrated into your laboratory's standard operating procedures (SOPs).
Handling
-
Preparation: Before beginning any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Verify the location and functionality of the nearest safety shower and eyewash station.
-
Aliquotting and Transfer: Conduct all transfers and manipulations of this compound within a chemical fume hood. Use appropriate, clean, and dry glassware. For transfers of larger quantities, consider using a cannula or a pump to minimize the risk of spills.
-
Heating: As a combustible liquid, this compound should never be heated with an open flame.[7] Use a heating mantle, oil bath, or other controlled heating source. Ensure that the heating apparatus is in good working order and that the temperature is carefully monitored.
-
Housekeeping: Maintain a clean and organized work area. In the event of a small spill, it should be immediately cleaned up by trained personnel using appropriate absorbent materials.
Storage
Proper storage is essential to prevent fire and degradation of the chemical.
-
Containers: Store this compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[7]
-
Flammable Liquids Cabinet: It is best practice to store combustible liquids in a designated flammable liquids storage cabinet.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads, and pipette tips), in a designated and clearly labeled hazardous waste container.
-
Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams to facilitate proper disposal.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spills
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (requiring emergency response):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's emergency response team or local fire department.
-
Provide the emergency responders with the Safety Data Sheet for this compound.
-
Exposures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][7] If irritation persists or an allergic reaction develops, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-6-fluorotoluene, 97%. Retrieved from [Link]
-
Phalen, R. N., & Le, T. (2015). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 12(8), 555–562. Retrieved from [Link]
-
Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
-
Guardian Manufacturing. (n.d.). Butyl Rubber Gloves Test Results. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-3-fluoroanisole. Retrieved from a relevant Fisher Scientific SDS page.
-
Phalen, R. N., & Wong, W. K. (2012). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. Journal of occupational and environmental hygiene, 9(11), 646–654. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
-
Nordic Biolabs. (n.d.). Understanding permeation test for chemical resistant gloves. Retrieved from [Link]
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. Retrieved from a relevant Ansell chemical resistance guide.
- Guardian Manufacturing. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from a relevant Guardian Manufacturing chemical resistance guide.
-
Vahdat, V., Creely, J., & Cherrie, J. W. (2014). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Annals of Occupational Hygiene, 58(5), 626–635. Retrieved from [Link]
-
Que Hee, S. S. (2020). Glove permeation of chemicals: The state of the art of current practice, Part 1. Journal of Occupational and Environmental Hygiene, 17(1), 1-15. Retrieved from [Link]
-
Dipped Products PLC. (2024, July 24). Understanding Permeation Test for Chemical-Resistant Gloves. Retrieved from [Link]
- TCI Chemicals. (2025, May 27). SAFETY DATA SHEET.
-
Centers for Disease Control and Prevention. (2021, March 29). Glove permeation of chemicals: The state of the art of current practice, Part 1. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 53145-38-3 | this compound. Retrieved from [Link]
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Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). Retrieved from [Link]
-
Aribo Biotechnology. (2024, October 10). CAS: 53145-38-3 Name: this compound. Retrieved from [Link]
- Eurofins. (n.d.). Testing Services for Disposable gloves. Retrieved from a relevant Eurofins testing services page.
- Health and Safety Authority. (2024). 2024 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). Retrieved from a relevant HSA Code of Practice page.
-
National Academies of Sciences, Engineering, and Medicine. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. Washington, DC: The National Academies Press. Retrieved from [Link]
- BenchChem. (2025, October 10). Sourcing this compound: A Buyer's Guide. Retrieved from a relevant BenchChem sourcing guide.
Sources
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- 2. 53145-38-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
